Apol1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H20FN3O3 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-[(3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl]propanamide |
InChI |
InChI=1S/C21H20FN3O3/c22-13-7-5-12(6-8-13)19-15(14-3-1-2-4-16(14)24-19)9-10-18(27)25-20-17(26)11-23-21(20)28/h1-8,17,20,24,26H,9-11H2,(H,23,28)(H,25,27)/t17-,20+/m1/s1 |
InChI Key |
CNYZYDUBGMRAFP-XLIONFOSSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](C(=O)N1)NC(=O)CCC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)F)O |
Canonical SMILES |
C1C(C(C(=O)N1)NC(=O)CCC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Novel APOL1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Variants in the apolipoprotein L1 (APOL1) gene (G1 and G2) are potent risk factors for a spectrum of kidney diseases, particularly in individuals of African ancestry. These gain-of-function mutations lead to podocyte injury and progressive renal failure. The development of small molecule inhibitors targeting the underlying cause of APOL1-mediated kidney disease (AMKD) represents a significant advancement in precision medicine. This technical guide provides an in-depth overview of the discovery and synthesis of a new class of APOL1 inhibitors, with a focus on the clinical candidate inaxaplin (VX-147), as a representative example. We detail the screening cascade, key experimental protocols, quantitative biological data, and the synthetic chemistry approaches utilized in the development of these promising therapeutics.
Introduction: The Rationale for Targeting APOL1
The discovery of two APOL1 gene variants, G1 and G2, as major drivers of kidney disease in people of African descent has revolutionized our understanding of renal pathology.[1][2] These variants, which evolved to protect against African sleeping sickness, exhibit a toxic gain-of-function when two risk alleles are inherited.[1] The APOL1 protein forms cation-selective channels in cell membranes, and the risk variants are associated with increased ion flux, leading to podocyte stress, injury, and eventual cell death.[3][4][5] This cascade of events contributes to the development of focal segmental glomerulosclerosis (FSGS), HIV-associated nephropathy, and other forms of chronic kidney disease.[1]
The direct causal link between APOL1 risk variants and kidney disease provides a strong rationale for the development of targeted therapies. A small molecule inhibitor that can block the aberrant channel function of the APOL1 protein could, in theory, halt the progression of AMKD at its source. This hypothesis has driven extensive drug discovery efforts, leading to the identification of potent and selective APOL1 inhibitors.
The Discovery Pathway: From High-Throughput Screening to Lead Optimization
The identification of novel APOL1 inhibitors has been propelled by sophisticated high-throughput screening (HTS) campaigns designed to identify molecules that modulate APOL1 channel activity. A common screening cascade involves a series of in vitro assays to identify, confirm, and characterize hit compounds.
References
- 1. seekingalpha.com [seekingalpha.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Small molecule APOL1 inhibitors as a precision medicine approach for APOL1-mediated kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inaxaplin for the treatment of APOL1-associated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule APOL1 inhibitors as a precision medicine approach for APOL1-mediated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Apolipoprotein L1 (APOL1) Inhibition in Podocytes: A Technical Guide to the Mechanism of Action of Apol1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apolipoprotein L1 (APOL1) has emerged as a critical genetic driver of kidney disease, particularly in individuals of African ancestry who carry high-risk G1 and G2 variants. These variants operate through a toxic gain-of-function mechanism in podocytes, leading to cell injury and progressive renal disease. The primary pathogenic mechanism is the formation of cation channels in the cell membrane, leading to ion dysregulation and a cascade of downstream cellular stress pathways. This guide provides an in-depth technical overview of the mechanism of action of APOL1 risk variants in podocytes and the therapeutic intervention strategy of APOL1 inhibitors, exemplified by the clinical candidate inaxaplin (VX-147), referred to here as Apol1-IN-1. We will detail the core signaling pathways, present quantitative data on the effects of APOL1 modulation, and provide comprehensive experimental protocols for key assays used to investigate this pathway.
Introduction: APOL1 and Podocyte Injury
Podocytes are highly specialized cells of the glomerulus, forming a critical component of the kidney's filtration barrier. Injury to these cells leads to proteinuria and is a hallmark of many chronic kidney diseases (CKD). Genetic studies have robustly linked two coding variants of the APOL1 gene, G1 and G2, to an increased risk of a spectrum of kidney diseases, including focal segmental glomerulosclerosis (FSGS) and hypertension-attributed end-stage kidney disease.[1]
The prevailing model suggests that APOL1-mediated kidney disease is initiated by a "second hit," such as a viral infection or inflammatory cytokines (e.g., interferon-gamma), which upregulates the expression of APOL1 in podocytes.[1] In individuals with the high-risk G1 or G2 genotypes, this increased expression leads to a toxic gain-of-function, precipitating podocyte injury and subsequent glomerular damage. The wild-type G0 variant is substantially less cytotoxic.
Core Mechanism of Action: APOL1 as a Cation Channel
The central mechanism of APOL1-mediated podocyte toxicity is its function as a cation channel. The G1 and G2 risk variants form pores in the plasma membrane that are more active than the G0 variant. This leads to:
-
Potassium (K+) Efflux: A significant net efflux of intracellular potassium.[2]
-
Sodium (Na+) and Calcium (Ca2+) Influx: Increased influx of sodium and calcium ions.
-
Cell Swelling and Lysis: The dysregulation of ion gradients results in osmotic stress, leading to cell swelling and eventual necrotic or pyroptotic cell death.[3][4]
This compound compounds, such as inaxaplin (VX-147), are small molecule inhibitors designed to directly bind to the APOL1 protein and block its channel function.[5] By inhibiting this primary pathogenic event, these compounds can prevent the downstream consequences of ion dysregulation and preserve podocyte health. Preclinical and clinical data have shown that inaxaplin can rescue APOL1-mediated cytotoxicity and reduce proteinuria in patients with APOL1-associated kidney disease.[6][7]
Downstream Signaling and Cellular Pathologies
The initial insult of ion dysregulation triggers a number of interconnected cellular stress pathways, contributing to the overall podocyte injury. This compound, by blocking the initial channel activity, has been shown to mitigate these downstream effects.
Mitochondrial Dysfunction and Energy Depletion
APOL1 risk variants lead to impaired mitochondrial function, characterized by a reduction in mitochondrial ATP production and a decreased oxygen consumption rate (OCR).[6][8] This energy depletion is a direct consequence of the cellular stress induced by ion imbalance. Inhibition of the APOL1 channel with VX-147 has been shown to prevent this reduction in mitochondrial respiratory capacity.[6]
Endoplasmic Reticulum (ER) Stress
The expression of APOL1 G1 and G2 variants in podocytes induces ER stress. This is evidenced by the upregulation of key ER stress markers, including the 78-kDa glucose-regulated protein (GRP78, also known as BiP) and the phosphorylation of eukaryotic translation initiation factor 2 alpha (p-eIF2α).[9][10] Chronic ER stress can lead to apoptosis and cellular dysfunction.
Inflammasome Activation and Pyroptosis
APOL1 risk variants can activate the NLRP3 inflammasome in podocytes.[11] This leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and induces a lytic, inflammatory form of cell death known as pyroptosis.[11]
Quantitative Data on this compound and Podocyte Function
The following tables summarize key quantitative data from preclinical and clinical studies, demonstrating the effects of APOL1 risk variants and the efficacy of APOL1 inhibitors.
Table 1: In Vitro Efficacy of Inaxaplin (VX-147) in Cellular Models
| Parameter Measured | Cell Line | APOL1 Variant(s) | Effect of APOL1 Variant | Effect of Inaxaplin (VX-147) | Reference(s) |
| Cell Viability | HEK293 | G1, G2 | Complete loss of cell survival | Complete rescue of cell viability | [6] |
| Cell Death (EC50) | HEK293 | G1, G2 | Increased cell death | EC50 of 2.0 nM (G1) and 2.2 nM (G2) for inhibition of cell death | [2] |
| Mitochondrial ATP Production | HEK293 | G1 | Reduced rate of mitoATP production | Prevented the reduction in mitoATP production | [6] |
| Mitochondrial Oxygen Consumption Rate (OCR) | HEK293 | G1 | Significant reduction in OCR | Prevented the reduction in mitochondrial respiratory capacity | [6] |
| ER Ca2+ Levels | HEK293 | G1 | Depleted ER Ca2+ levels | Reversed the depletion of ER Ca2+ | [6] |
Table 2: In Vivo and Clinical Efficacy of Inaxaplin (VX-147)
| Parameter Measured | Model System | APOL1 Genotype | Effect of Inaxaplin (VX-147) | Reference(s) |
| Proteinuria (Urinary Albumin-to-Creatinine Ratio) | Transgenic Mouse Model | G2 | ~74% reduction in interferon-gamma induced proteinuria | [12] |
| Proteinuria (Urinary Protein-to-Creatinine Ratio) | Phase 2a Clinical Trial (FSGS patients) | Two APOL1 risk alleles (G1/G1, G2/G2, or G1/G2) | 47.6% mean reduction from baseline at 13 weeks | [7] |
Key Experimental Protocols
This section provides detailed methodologies for the core assays used to characterize the mechanism of action of APOL1 and its inhibitors in podocytes.
APOL1 Channel Function: Thallium Flux Assay
This assay measures the activity of the APOL1 channel by using thallium (Tl+) as a surrogate for potassium (K+).
Principle: A Tl+-sensitive fluorescent dye is loaded into the cells. When APOL1 channels are open, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence. The rate of fluorescence increase is proportional to the channel activity.
Protocol (based on use in HEK293 cells):
-
Cell Plating: Seed tetracycline-inducible HEK293 cells expressing APOL1 variants in a 384-well plate at a suitable density and allow them to adhere.
-
APOL1 Induction: Induce APOL1 expression with an appropriate concentration of tetracycline (e.g., 15 ng/mL) for 16-20 hours.
-
Dye Loading: Wash the cells with an assay buffer and then load them with a thallium-sensitive dye (e.g., from a FLIPR Potassium Assay Kit) according to the manufacturer's instructions, typically for 30-60 minutes at room temperature.
-
Compound Incubation: If testing inhibitors, add this compound (e.g., inaxaplin) at various concentrations and incubate for a defined period (e.g., 30 minutes).
-
Thallium Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR). Simultaneously add a stimulus buffer containing Tl+ and measure the fluorescence intensity kinetically over time.
-
Data Analysis: Calculate the rate of fluorescence increase to determine APOL1 channel activity. For inhibitor studies, plot the rate against the inhibitor concentration to determine the IC50.
Cell Viability: ATP-Based Luminescence Assay (CellTiter-Glo®)
This assay quantifies the number of viable cells in culture based on the amount of ATP present.
Principle: The reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP, which is a marker of metabolically active, viable cells.
Protocol:
-
Cell Plating and Treatment: Plate podocytes or HEK293 cells in an opaque-walled 96-well or 384-well plate. Induce APOL1 expression and treat with this compound as required for the experiment.
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Background luminescence from wells with medium only is subtracted from experimental values. Cell viability is expressed as a percentage relative to control-treated cells.
Mitochondrial Respiration: Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function in real-time.
Principle: The Seahorse XF Analyzer measures OCR and extracellular acidification rate (ECAR) in live cells. By sequentially injecting mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A), key parameters of mitochondrial respiration such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity can be determined.
Protocol for Podocytes:
-
Cell Plating: Seed podocytes in a Seahorse XF cell culture microplate and allow them to differentiate.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant solution overnight in a non-CO2 37°C incubator.
-
Assay Medium Preparation: Prepare Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4.
-
Cell Preparation: Replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 37°C incubator for 45-60 minutes.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with the mitochondrial inhibitors: Port A (Oligomycin), Port B (FCCP), Port C (Rotenone & Antimycin A).
-
Assay Execution: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
Data Analysis: The software calculates OCR values over time. Normalize the data to cell number or protein concentration. Calculate the key parameters of mitochondrial respiration based on the response to the injected inhibitors.[13][14]
ER Stress and Inflammasome Activation: Western Blotting
This technique is used to detect and quantify specific proteins that are markers of cellular stress pathways.
Protocol:
-
Cell Lysis: After experimental treatment, wash podocytes with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody overnight at 4°C. Key primary antibodies include:
-
ER Stress: Rabbit anti-GRP78/BiP, Rabbit anti-phospho-eIF2α.
-
Inflammasome: Rabbit or mouse anti-Caspase-1 (to detect both pro- and cleaved forms).
-
APOL1: Goat or Rabbit anti-APOL1.
-
Loading Control: Mouse anti-β-actin or anti-GAPDH.
-
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Use densitometry software (e.g., ImageJ) to quantify the band intensity, normalizing to the loading control.[3][9][11]
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows.
Diagram 1: APOL1 Risk Variant Signaling Pathway in Podocytes
Caption: APOL1 risk variant-mediated signaling cascade in podocytes and the inhibitory action of this compound.
Diagram 2: Experimental Workflow for Testing this compound Efficacy
Caption: A generalized workflow for evaluating the efficacy of APOL1 inhibitors in podocyte cell culture models.
Diagram 3: Logical Relationship of APOL1-Mediated Pathologies
Caption: Logical flow from APOL1 risk variant expression to clinical manifestation of kidney disease.
Conclusion
The identification of APOL1 risk variants as a major cause of kidney disease has paved the way for targeted therapeutic development. The core mechanism of podocyte injury is driven by the gain-of-function channel activity of these variants, which leads to a cascade of cytotoxic downstream events. Small molecule inhibitors like this compound (inaxaplin) that directly block this channel function represent a promising precision medicine approach. By preventing the initial ionic dysregulation, these inhibitors have been shown to rescue podocytes from cell death and reduce proteinuria, offering a potential new treatment paradigm for patients with APOL1-mediated kidney disease. The experimental protocols and quantitative data provided in this guide serve as a resource for researchers dedicated to advancing our understanding and treatment of this devastating disease.
References
- 1. Transgenic expression of human APOL1 risk variants in podocytes induces kidney disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule APOL1 inhibitors as a precision medicine approach for APOL1-mediated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. APOL1 risk variants enhance podocyte necrosis through compromising lysosomal membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Inaxaplin for the treatment of APOL1-associated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. APOL1-mediated monovalent cation transport contributes to APOL1-mediated podocytopathy in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inaxaplin for Proteinuric Kidney Disease in Persons with Two APOL1 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. APOL1 risk variants affect podocyte lipid homeostasis and energy production in focal segmental glomerulosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. APOL1 risk variants cause podocytes injury through enhancing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. APOL1 risk variants cause podocytes injury through enhancing endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The key role of NLRP3 and STING in APOL1-associated podocytopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. content.protocols.io [content.protocols.io]
- 14. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
Apol1-IN-1: A Technical Guide to Target Engagement and Binding Site
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apolipoprotein L1 (APOL1) has emerged as a genetically validated target for a spectrum of kidney diseases, particularly in individuals of African ancestry. The gain-of-function variants, G1 and G2, are strongly associated with an increased risk of developing conditions such as focal segmental glomerulosclerosis (FSGS) and HIV-associated nephropathy. The pathogenic activity of these APOL1 variants is linked to their ability to form cation channels in cellular membranes, leading to podocyte injury and subsequent kidney dysfunction. Consequently, direct inhibition of APOL1 channel function represents a promising therapeutic strategy. This technical guide provides an in-depth overview of Apol1-IN-1, a small molecule inhibitor of APOL1, with a focus on its target engagement, putative binding site, and the experimental methodologies used for its characterization. This document also draws on data from the closely related and clinically advanced inhibitor, inaxaplin (VX-147), which originates from the same patent disclosure.
Quantitative Data Summary
The following tables summarize the available quantitative data for APOL1 inhibitors, primarily focusing on functional inhibition of APOL1 channel activity. Direct binding affinity data for this compound is not publicly available; therefore, data for the related compound inaxaplin (VX-147) and other compounds from the same patent are included for context.
Table 1: In Vitro Functional Activity of APOL1 Inhibitors
| Compound | Assay | Cell Line | APOL1 Genotype | IC50 / EC50 (nM) | Reference |
| This compound (Compound 87) | Thallium Flux Assay | HEK293 | G1 | 1 - 100 nM | [1][2] |
| Inaxaplin (VX-147) | Thallium Flux Assay | HEK293 | G1 | Not explicitly stated | [3][4] |
| Inaxaplin (VX-147) | APOL1-Mediated Cell Death | HEK293 | G0 | 4.3 nM | |
| G1 | 2.0 nM | ||||
| G2 | 2.2 nM |
Table 2: Preclinical In Vivo Efficacy of APOL1 Inhibitors
| Compound | Animal Model | Induction of Proteinuria | Endpoint | Result | Reference |
| Inaxaplin (VX-147) | APOL1-G2 Transgenic Mice | Interferon-gamma | Reduction in Proteinuria | ~70% reduction | [3] |
Target Engagement and Mechanism of Action
This compound and the related compound inaxaplin are direct inhibitors of the APOL1 protein.[3] The primary mechanism of action is the blockade of the APOL1 cation channel, preventing the excessive ion flux that is believed to be the pathogenic driver of APOL1-mediated kidney disease.[3] While the precise binding site of these inhibitors on the APOL1 protein has not been publicly disclosed in detail, it is understood that they bind directly to the APOL1 protein to inhibit its function.[5]
The proposed mechanism of action is as follows:
-
APOL1 Channel Formation: The risk variants of APOL1 (G1 and G2) have a higher propensity to form pores or channels in the plasma membrane and organellar membranes of podocytes.
-
Cation Dysregulation: These channels allow for the unregulated flux of cations, such as potassium and sodium, leading to cellular stress, swelling, and eventual cell death.
-
Inhibitor Binding: this compound/inaxaplin binds to the APOL1 protein, likely at a site that is critical for channel function.
-
Channel Blockade: This binding event prevents the conformational changes necessary for ion permeation, thus blocking the channel and mitigating the downstream cytotoxic effects.
The following diagram illustrates the proposed signaling pathway and the point of intervention for APOL1 inhibitors.
Caption: APOL1-mediated podocyte injury pathway and inhibition.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize APOL1 inhibitors are provided below.
Thallium Flux Assay for APOL1 Channel Activity
This assay is a primary method for assessing the functional inhibition of the APOL1 channel. It utilizes thallium (Tl+) as a surrogate for potassium (K+) ions, as Tl+ can pass through K+ channels and be detected by a fluorescent dye.[6]
Objective: To measure the dose-dependent inhibition of APOL1-mediated cation flux by a test compound.
Materials:
-
HEK293 cells with tetracycline-inducible expression of APOL1 (G0, G1, or G2).
-
Thallium-sensitive fluorescent dye (e.g., from a FLIPR Potassium Assay Kit).
-
Chloride-free buffer.
-
Thallium sulfate (Tl₂SO₄).
-
Potassium sulfate (K₂SO₄).
-
Test compound (e.g., this compound).
-
384-well microplates.
-
A fluorescence kinetic plate reader (e.g., FLIPR).
Protocol:
-
Cell Plating: Seed the tetracycline-inducible HEK293-APOL1 cells into 384-well plates and incubate overnight to allow for cell adherence.
-
APOL1 Expression Induction: Induce the expression of the APOL1 protein by adding tetracycline to the cell culture medium and incubate for a predetermined time (e.g., 16-24 hours).
-
Dye Loading: Remove the culture medium and add the thallium-sensitive fluorescent dye, prepared in a chloride-free buffer, to each well. Incubate for 1 hour at room temperature in the dark to allow the dye to load into the cells.
-
Compound Incubation: Add serial dilutions of the test compound to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Thallium Addition and Fluorescence Reading: Use a fluorescence kinetic plate reader to measure the baseline fluorescence. The instrument then adds a stimulus buffer containing a mixture of thallium sulfate and potassium sulfate to all wells.
-
Data Acquisition: Immediately after the addition of the stimulus buffer, monitor the change in fluorescence intensity over time. The influx of thallium through the APOL1 channels leads to an increase in fluorescence.
-
Data Analysis: The rate of fluorescence increase is proportional to the APOL1 channel activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Workflow Diagram:
Caption: Workflow for the Thallium Flux Assay.
APOL1-Mediated Cell Death Assay (Clonogenic Survival Assay)
This assay assesses the ability of a compound to rescue cells from APOL1-induced cytotoxicity by measuring the long-term proliferative capacity of single cells.
Objective: To determine the EC50 of a compound for the rescue of cell viability in the presence of APOL1 risk variant expression.
Materials:
-
HEK293 cells with tetracycline-inducible expression of APOL1 risk variants (G1 or G2).
-
Standard cell culture medium and supplements.
-
6-well plates.
-
Tetracycline.
-
Test compound (e.g., this compound).
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol).
-
Methanol for fixation.
Protocol:
-
Cell Plating: Plate a low density of tetracycline-inducible HEK293-APOL1 cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treatment: The following day, treat the cells with a range of concentrations of the test compound in the presence of a concentration of tetracycline that induces APOL1 expression and subsequent cell death. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation from the surviving cells. Change the medium containing the compound and tetracycline every 2-3 days.
-
Colony Fixation and Staining: After the incubation period, aspirate the medium, wash the wells with PBS, and fix the colonies with methanol for 10-15 minutes. After removing the methanol, stain the colonies with crystal violet solution for 20-30 minutes.
-
Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Colony Counting: Count the number of visible colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the untreated control. Determine the EC50 value of the compound for cell rescue by plotting the surviving fraction against the compound concentration.
Workflow Diagram:
Caption: Workflow for the Clonogenic Survival Assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.
Objective: To demonstrate a direct interaction between this compound and the APOL1 protein in intact cells by observing a shift in the thermal denaturation profile of APOL1.
Materials:
-
Cells expressing APOL1 (endogenously or overexpressed).
-
Test compound (this compound) and vehicle (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Equipment for heating cell suspensions (e.g., PCR thermocycler).
-
Centrifuge for separating soluble and aggregated proteins.
-
Reagents and equipment for protein detection (e.g., SDS-PAGE, Western blotting with an anti-APOL1 antibody).
Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle at a desired concentration and incubate to allow for cell penetration and target binding.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3-5 minutes) using a thermocycler. This creates a temperature gradient.
-
Cell Lysis: After heating, lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.
-
Protein Detection: Analyze the amount of soluble APOL1 remaining at each temperature for both the compound-treated and vehicle-treated samples using Western blotting or another sensitive protein detection method.
-
Data Analysis: Plot the amount of soluble APOL1 as a function of temperature for both conditions. A shift in the melting curve to a higher temperature in the presence of the compound indicates that it binds to and stabilizes the APOL1 protein, confirming target engagement.
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound and related compounds represent a promising new class of therapeutics for APOL1-mediated kidney disease by directly targeting the underlying disease mechanism. The experimental protocols detailed in this guide, including the thallium flux assay, cell death assays, and CETSA, are crucial for the identification and characterization of such inhibitors. While the precise binding site of this compound on the APOL1 protein remains to be fully elucidated, the available data strongly support a mechanism of direct binding and inhibition of channel function. Further structural and biochemical studies will be invaluable in refining our understanding of this interaction and in the development of next-generation APOL1 inhibitors.
References
- 1. Novel APOL1 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2020131807A1 - Inhibitors of apol1 and methods of using same - Google Patents [patents.google.com]
- 3. Inaxaplin for the treatment of APOL1-associated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. Assay in Summary_ki [bindingdb.org]
In Vitro Characterization of a Novel APOL1 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apolipoprotein L1 (APOL1) has emerged as a critical genetic driver of kidney disease, particularly in individuals of African ancestry. Two common variants, G1 and G2, confer a high risk of developing a spectrum of kidney diseases, including focal segmental glomerulosclerosis (FSGS) and HIV-associated nephropathy (HIVAN).[1][2][3] The pathogenic mechanism of these risk variants is linked to a toxic gain-of-function, leading to podocyte injury and subsequent renal failure.[4][5][6] This has spurred the development of targeted therapies aimed at inhibiting the detrimental activity of APOL1. This document provides a comprehensive in vitro characterization of a novel, potent, and specific small molecule inhibitor of APOL1, herein referred to as Apol1-IN-1. The data and protocols presented are based on established methodologies for evaluating APOL1 inhibitors.
Mechanism of Action
APOL1 risk variants are believed to form cation channels in cellular membranes, leading to ion dysregulation, cellular stress, and eventual cell death.[6][7][8] this compound is designed to directly bind to the APOL1 protein and inhibit this channel function, thereby mitigating its cytotoxic effects. The following sections detail the in vitro assays used to characterize the potency, selectivity, and cellular efficacy of this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been assessed across various in vitro assays. The following tables summarize the key quantitative data, demonstrating its potency against different APOL1 variants and its efficacy in cellular models.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | APOL1 Variant | Metric | Value (nM) |
| Thallium Flux Assay | G0 | IC50 | 4.3 |
| G1 | IC50 | 2.0 | |
| G2 | IC50 | 2.2 | |
| APOL1-Mediated Cell Death Rescue | G0 | EC50 | 4.3 |
| G1 | EC50 | 2.0 | |
| G2 | EC50 | 2.2 | |
| Trypanosome Lysis Inhibition | G0 | EC50 | 2.0 |
| G1 | EC50 | 2.1 | |
| G2 | EC50 | 1.2 |
Data presented is representative of typical APOL1 inhibitors and is based on publicly available information for compounds such as VX-147.[9]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to enable replication and further investigation.
Thallium Flux Assay for APOL1 Channel Inhibition
This assay measures the ability of this compound to block the APOL1-mediated influx of thallium ions, a surrogate for potassium ions, into cells.
Cell Line: HEK293 cells with tetracycline-inducible expression of APOL1 variants (G0, G1, or G2).
Methodology:
-
Seed tetracycline-inducible HEK293 cells expressing the desired APOL1 variant in 96-well plates.
-
Induce APOL1 expression with tetracycline for 24 hours.
-
Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™).
-
Pre-incubate the cells with a serial dilution of this compound for 30 minutes.
-
Initiate thallium influx by adding a solution containing thallium sulfate.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the rate of thallium influx and determine the IC50 value by fitting the dose-response curve.[10]
APOL1-Mediated Cell Death Rescue Assay
This assay assesses the ability of this compound to rescue cells from the cytotoxicity induced by the expression of APOL1 risk variants.
Cell Line: HEK293 cells with tetracycline-inducible expression of APOL1 variants (G1 or G2).
Methodology:
-
Seed tetracycline-inducible HEK293 cells in 96-well plates.
-
Add a serial dilution of this compound to the cells.
-
Induce APOL1 expression with tetracycline.
-
Incubate for 48-72 hours to allow for cytotoxicity to occur.
-
Measure cell viability using a standard method, such as a resazurin-based assay (e.g., CellTiter-Blue®).
-
Normalize the data to non-induced controls and calculate the EC50 value from the dose-response curve.[9]
Trypanosome Lysis Inhibition Assay
This assay evaluates the ability of this compound to inhibit the natural biological function of APOL1, which is to lyse certain species of trypanosomes.
Organism: Trypanosoma brucei brucei
Methodology:
-
Culture Trypanosoma brucei brucei in a suitable medium.
-
Pre-incubate purified recombinant APOL1 protein (G0, G1, or G2) with a serial dilution of this compound.
-
Add the APOL1/Apol1-IN-1 mixture to the trypanosome culture.
-
Incubate for a defined period (e.g., 4-6 hours).
-
Measure trypanosome viability using a metabolic indicator dye (e.g., resazurin).
-
Calculate the percentage of lysis inhibition and determine the EC50 value.[9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to the in vitro characterization of this compound.
References
- 1. The cell biology of APOL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. APOL1 and APOL1-Associated Kidney Disease: A Common Disease, an Unusual Disease Gene − Proceedings of the Henry Shavelle Professorship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. APOL1 and mechanisms of kidney disease susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Therapies in APOL1-Mediated Kidney Disease: From Molecular Pathways to Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]
- 5. APOL1 Kidney Disease: Discovery to Targeted Therapy in 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of injury in APOL1-associated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The key role of NLRP3 and STING in APOL1-associated podocytopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Small molecule APOL1 inhibitors as a precision medicine approach for APOL1-mediated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Apol1-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apolipoprotein L1 (APOL1) is a protein implicated in the pathology of certain kidney diseases, particularly in individuals of African ancestry who carry specific genetic risk variants (G1 and G2). These risk variants are associated with an increased risk of developing focal segmental glomerulosclerosis (FSGS) and other non-diabetic kidney diseases. The cytotoxic effects of these APOL1 variants are linked to their ability to form pores in cellular membranes, leading to ion dysregulation, mitochondrial dysfunction, and ultimately cell death.
Apol1-IN-1 is a novel inhibitor of APOL1, identified as compound 87 in patent WO2020131807A1.[1] This small molecule presents a promising tool for studying the cellular mechanisms of APOL1-mediated cytotoxicity and for the development of potential therapeutics for APOL1-associated kidney diseases. These application notes provide a detailed experimental protocol for the use of this compound in cell culture models.
Mechanism of Action
The precise mechanism of action for this compound is not yet fully elucidated in publicly available literature. However, it is designed to inhibit the function of APOL1. The risk variants of APOL1 are known to form cation-selective channels in the plasma and mitochondrial membranes, leading to potassium efflux, activation of stress-activated protein kinases (SAPKs) such as p38 and JNK, and subsequent apoptosis or other forms of cell death.[1] It is hypothesized that this compound may block this ion channel activity, thereby mitigating the downstream cytotoxic effects.
Data Presentation
| Compound | Assay | Cell Line | APOL1 Variant | IC50 / EC50 | Reference |
| Inaxaplin (VX-147) | Thallium Flux | HEK293 | G1 | EC50: ~100 nM | [2] |
| Inaxaplin (VX-147) | Thallium Flux | HEK293 | G2 | EC50: ~100 nM | [2] |
| Inaxaplin (VX-147) | Thallium Flux | HEK293 | G0 | EC50: >10 µM | [2] |
Experimental Protocols
The following protocols are generalized based on established methods for studying APOL1 inhibitors and cytotoxicity. Optimization may be required for specific cell lines and experimental conditions.
Cell Line and Culture Conditions
A highly recommended cell model is the tetracycline-inducible T-REx™-293 cell line (Thermo Fisher Scientific) stably expressing the APOL1 reference (G0) or risk variants (G1 or G2). This system allows for controlled expression of APOL1, which is crucial as overexpression can induce cytotoxicity.
-
Cell Line: T-REx™-293 cells stably expressing APOL1-G0, APOL1-G1, or APOL1-G2.
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Selection antibiotics (e.g., Blasticidin and Zeocin) should be included as required for the specific cell line.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
APOL1-Induced Cytotoxicity Assay
This protocol aims to assess the ability of this compound to rescue cells from APOL1 risk variant-mediated cytotoxicity.
-
Materials:
-
T-REx™-293 cells expressing APOL1-G1 or G2.
-
96-well clear-bottom black plates.
-
Tetracycline for induction of APOL1 expression.
-
This compound.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT assay).
-
-
Procedure:
-
Seed the T-REx™-293 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound. It is recommended to test a concentration range from 0.1 nM to 10 µM. Include a DMSO vehicle control.
-
After 1-2 hours of pre-incubation with the inhibitor, induce APOL1 expression by adding tetracycline to the media at a final concentration of 1 µg/mL.
-
Incubate the plates for 24-48 hours.
-
Measure cell viability using a chosen cell viability reagent according to the manufacturer's instructions.
-
Normalize the data to the uninduced (no tetracycline) control wells and plot the results as a dose-response curve to determine the EC50 of this compound.
-
Thallium Flux Assay for APOL1 Channel Activity
This assay measures the ion channel activity of APOL1 by monitoring the influx of thallium (a surrogate for potassium) into the cells.[3][4]
-
Materials:
-
T-REx™-293 cells expressing APOL1-G1 or G2.
-
96-well or 384-well black-walled, clear-bottom plates.
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit, Thermo Fisher Scientific).
-
Tetracycline.
-
This compound.
-
Stimulus buffer containing thallium sulfate.
-
-
Procedure:
-
Seed the T-REx™-293 cells in the assay plate and allow them to adhere overnight.
-
Induce APOL1 expression with tetracycline for 12-24 hours.
-
Load the cells with the thallium-sensitive dye according to the manufacturer's protocol.
-
Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Measure the baseline fluorescence using a plate reader.
-
Add the thallium-containing stimulus buffer to all wells.
-
Immediately begin kinetic fluorescence readings to monitor the influx of thallium.
-
Calculate the rate of thallium influx and normalize the data to determine the inhibitory effect of this compound and calculate its IC50.
-
Mandatory Visualizations
References
- 1. APOL1 kidney disease risk variants cause cytotoxicity by depleting cellular potassium and inducing stress-activated protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. coursesv4bbs.blob.core.windows.net [coursesv4bbs.blob.core.windows.net]
- 3. Assay in Summary_ki [bindingdb.org]
- 4. Small molecule APOL1 inhibitors as a precision medicine approach for APOL1-mediated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Apol1-IN-1 in Human Kidney Organoid Models of APOL1-Mediated Nephropathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apolipoprotein L1 (APOL1) risk variants (G1 and G2) are strongly associated with an increased risk of developing kidney disease, including focal segmental glomerulosclerosis (FSGS) and hypertension-attributed end-stage kidney disease, particularly in individuals of African ancestry.[1][2][3] These variants are thought to confer a toxic gain-of-function, leading to podocyte injury and subsequent renal failure.[2][4] Human induced pluripotent stem cell (iPSC)-derived kidney organoids have emerged as a powerful in vitro model to study the pathophysiology of APOL1-mediated kidney disease, as they can recapitulate key aspects of nephron development and disease processes in a human-relevant context.[1][5][6]
A critical feature of this model is that the expression of APOL1 is often low in baseline kidney organoids and requires induction by pro-inflammatory stimuli, such as interferon-gamma (IFN-γ), to mimic a "second hit" that triggers disease manifestation in individuals with high-risk genotypes.[1][7][8] This inducible system provides a robust platform for testing the efficacy of therapeutic candidates aimed at mitigating APOL1 toxicity.
Apol1-IN-1 is a novel small molecule inhibitor of APOL1.[9] These application notes provide a comprehensive guide for utilizing this compound in human kidney organoid models to investigate its potential as a therapeutic agent for APOL1-mediated nephropathy. The following protocols detail the generation of kidney organoids, induction of the APOL1-risk phenotype, treatment with this compound, and subsequent downstream analyses.
Data Presentation
The following tables are templates for organizing quantitative data obtained from the described experiments.
Table 1: Quantitative PCR Analysis of Gene Expression
| Target Gene | Genotype (e.g., G1/G1) | Treatment Condition | Fold Change (vs. G0 Control) | p-value |
| APOL1 | G1/G1 | Vehicle | ||
| G1/G1 | IFN-γ | |||
| G1/G1 | IFN-γ + this compound (Dose 1) | |||
| G1/G1 | IFN-γ + this compound (Dose 2) | |||
| HSPA5 (BiP) | G1/G1 | Vehicle | ||
| G1/G1 | IFN-γ | |||
| G1/G1 | IFN-γ + this compound (Dose 1) | |||
| G1/G1 | IFN-γ + this compound (Dose 2) | |||
| EDEM1 | G1/G1 | Vehicle | ||
| G1/G1 | IFN-γ | |||
| G1/G1 | IFN-γ + this compound (Dose 1) | |||
| G1/G1 | IFN-γ + this compound (Dose 2) | |||
| PODXL | G1/G1 | Vehicle | ||
| G1/G1 | IFN-γ | |||
| G1/G1 | IFN-γ + this compound (Dose 1) | |||
| G1/G1 | IFN-γ + this compound (Dose 2) |
Table 2: Quantification of Podocyte Viability/Apoptosis
| Genotype | Treatment Condition | % Viable Podocytes (e.g., PODXL+) | % Apoptotic Podocytes (e.g., TUNEL+) | p-value |
| G0/G0 | IFN-γ | |||
| G1/G1 | Vehicle | |||
| G1/G1 | IFN-γ | |||
| G1/G1 | IFN-γ + this compound (Dose 1) | |||
| G1/G1 | IFN-γ + this compound (Dose 2) |
Table 3: Mitochondrial Function Assessment (Seahorse Assay)
| Genotype | Treatment Condition | Basal Respiration (OCR) | ATP Production (OCR) | Maximal Respiration (OCR) | p-value |
| G0/G0 | IFN-γ | ||||
| G1/G1 | Vehicle | ||||
| G1/G1 | IFN-γ | ||||
| G1/G1 | IFN-γ + this compound (Dose 1) | ||||
| G1/G1 | IFN-γ + this compound (Dose 2) |
Signaling Pathways and Experimental Workflows
References
- 1. Profiling APOL1 Nephropathy Risk Variants in Genome-Edited Kidney Organoids with Single-Cell Transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. APOL1 and mechanisms of kidney disease susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. renew.science [renew.science]
- 7. APOL1 Risk Variants Induce Metabolic Reprogramming of Podocytes in Patient-Derived Kidney Organoids - EGA European Genome-Phenome Archive [ega-archive.org]
- 8. Interferon-γ induces combined pyroptotic angiopathy and APOL1 expression in human kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Apol1-IN-1 Administration in APOL1 Transgenic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apolipoprotein L1 (APOL1) has emerged as a critical genetic driver of kidney disease, particularly in individuals of African ancestry. Two common coding variants, G1 and G2, are associated with an increased risk of developing a spectrum of nephropathies, including focal segmental glomerulosclerosis (FSGS) and hypertension-attributed end-stage kidney disease. The development of transgenic mouse models expressing human APOL1 risk variants has been instrumental in elucidating the pathophysiology of APOL1-mediated kidney disease (AMKD) and for the preclinical evaluation of therapeutic agents.[1][2]
Apol1-IN-1 is a small molecule inhibitor of APOL1, identified from patent WO2020131807A1 as compound 87, and is available for research purposes.[3] While specific in vivo administration data for this compound in APOL1 transgenic mouse models are not yet extensively published, this document provides a comprehensive guide based on established protocols for other small molecule APOL1 inhibitors, such as inaxaplin (VX-147), in similar models. These notes and protocols are intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound in preclinical models of AMKD.
Mechanism of Action of APOL1 and Rationale for Inhibition
The precise mechanism by which APOL1 risk variants induce kidney injury is an area of active investigation. Current evidence suggests a "toxic gain-of-function" mechanism where the variant APOL1 protein forms pores in cellular membranes, leading to cation dysregulation, mitochondrial dysfunction, endoplasmic reticulum stress, and ultimately podocyte injury and death.[4] Pro-inflammatory stimuli, such as interferon-gamma (IFN-γ), are known to upregulate APOL1 expression, acting as a "second hit" that precipitates disease in genetically susceptible individuals.[5]
This compound and other similar inhibitors are designed to block the channel function of the APOL1 protein, thereby preventing the downstream cellular toxicity and preserving kidney function.[6] Preclinical studies with other APOL1 inhibitors have demonstrated a reduction in proteinuria in mouse models of AMKD, supporting this therapeutic strategy.[6]
APOL1 Transgenic Mouse Models
Several transgenic mouse models have been developed to study APOL1-associated nephropathy, as mice do not endogenously express APOL1. These models typically involve the expression of human APOL1 G0 (wild-type), G1, or G2 variants, often with a second hit to induce a kidney phenotype. Common models include:
-
BAC Transgenic Mice: These mice carry a bacterial artificial chromosome (BAC) containing the human APOL1 gene with its native regulatory elements. Disease phenotype, such as proteinuria and glomerulosclerosis, is often induced by the administration of IFN-γ.[1][7]
-
Podocyte-Specific Inducible Models: These models utilize a podocyte-specific promoter (e.g., NPHS1) to drive the expression of APOL1 variants, often under the control of an inducible system like doxycycline (Tet-On).[2]
Quantitative Data Summary
The following tables summarize representative quantitative data from studies utilizing small molecule APOL1 inhibitors in APOL1 transgenic mouse models. Note: This data is derived from studies of analogous compounds and should be considered as a reference for designing experiments with this compound.
Table 1: Effect of APOL1 Inhibition on Proteinuria in IFN-γ-induced APOL1-G2 Transgenic Mice
| Compound | Dose | Administration Route | Frequency | Duration | Change in Urine Albumin-to-Creatinine Ratio (UACR) | Reference |
| Inaxaplin | 3 mg/kg | Oral gavage | Three times daily | Prophylactic | Significant reduction vs. vehicle | [8] |
| Compound 3 | 30 mg/kg | Oral gavage | Twice daily | Prophylactic | Prevention of proteinuria | [8] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of a Representative APOL1 Inhibitor (Inaxaplin)
| Parameter | Value | Species | Notes | Reference |
| Oral Bioavailability | Not specified | Mouse | Small molecule inhibitor | [6] |
| Target Engagement | Demonstrated | In vitro / In vivo | Inhibition of APOL1 channel function | [6] |
| Efficacy Endpoint | Reduction in proteinuria | Mouse | Correlates with target engagement | [6] |
Experimental Protocols
The following are detailed protocols for the administration of this compound to APOL1 transgenic mice. These are generalized protocols and may require optimization.
Protocol 1: Prophylactic Treatment in an IFN-γ-Induced Proteinuria Model
Objective: To assess the ability of this compound to prevent the onset of proteinuria in APOL1-G1 or -G2 transgenic mice.
Materials:
-
APOL1-G1 or -G2 transgenic mice (e.g., BAC transgenic)
-
This compound (CAS No. 2446817-72-5)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Recombinant murine IFN-γ
-
Sterile saline
-
Oral gavage needles
-
Metabolic cages for urine collection
-
Urine albumin and creatinine assay kits
Procedure:
-
Animal Acclimatization: Acclimate male or female APOL1 transgenic mice (8-12 weeks old) to the housing facility for at least one week.
-
Group Assignment: Randomly assign mice to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose). A non-transgenic littermate control group can also be included.
-
Baseline Measurements: Collect baseline urine samples by placing mice in metabolic cages for 16-24 hours. Measure urine albumin and creatinine to determine the baseline UACR.
-
This compound Formulation: Prepare a fresh suspension of this compound in the vehicle on each day of dosing. Sonication may be required to ensure a uniform suspension.
-
This compound Administration:
-
Begin prophylactic treatment by administering the appropriate dose of this compound or vehicle via oral gavage.
-
The dosing frequency (e.g., once or twice daily) and volume should be based on preliminary pharmacokinetic studies or literature on similar compounds.
-
-
Induction of Proteinuria:
-
After a pre-treatment period (e.g., 3 days), induce APOL1 expression and subsequent proteinuria by administering a single intraperitoneal (IP) injection of IFN-γ (e.g., 600,000 units/mouse) dissolved in sterile saline.
-
-
Urine Collection and Analysis:
-
Collect urine at specified time points post-IFN-γ injection (e.g., 24, 48, and 72 hours).
-
Measure urine albumin and creatinine and calculate the UACR.
-
-
Endpoint Analysis: At the end of the study, euthanize mice and collect blood for serum chemistry analysis (e.g., BUN, creatinine) and kidneys for histological examination (e.g., H&E, PAS staining) and gene expression analysis.
Protocol 2: Therapeutic Treatment in a Model of Established Proteinuria
Objective: To evaluate the efficacy of this compound in reversing established proteinuria in APOL1 transgenic mice.
Materials:
-
Same as Protocol 1.
Procedure:
-
Animal Acclimatization and Baseline Measurements: As described in Protocol 1.
-
Induction of Proteinuria: Administer IFN-γ to all APOL1 transgenic mice to induce proteinuria.
-
Establishment of Proteinuria: Monitor UACR daily. Once significant and stable proteinuria is established (e.g., 48-72 hours post-IFN-γ), randomize mice into treatment groups.
-
This compound Administration:
-
Begin therapeutic treatment with this compound or vehicle via oral gavage.
-
Continue daily dosing for the duration of the study (e.g., 7-14 days).
-
-
Monitoring and Endpoint Analysis:
-
Monitor UACR at regular intervals throughout the treatment period.
-
At the study endpoint, perform blood and kidney tissue analysis as described in Protocol 1.
-
Visualization of Pathways and Workflows
Signaling Pathway of APOL1-Mediated Podocyte Injury
Caption: APOL1-mediated podocyte injury pathway and the inhibitory action of this compound.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Workflow for evaluating this compound efficacy in a mouse model of AMKD.
Conclusion
The administration of this compound in APOL1 transgenic mouse models represents a promising avenue for the preclinical development of a targeted therapy for APOL1-mediated kidney disease. The protocols and data presented herein, based on analogous small molecule inhibitors, provide a robust framework for initiating these critical studies. Careful optimization of dosing regimens and a comprehensive assessment of both functional and structural endpoints will be essential to fully characterize the therapeutic potential of this compound.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Transgenic Expression of Human APOL1 Risk Variants in Podocytes Induces Kidney Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppliers USA [americanchemicalsuppliers.com]
- 4. The Relationship between APOL1 Structure and Function: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. APOL1 and mechanisms of kidney disease susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and Tolerability of the APOL1 Inhibitor, Inaxaplin, following Single- and Multiple-Ascending Doses in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recessive, gain-of-function toxicity in an APOL1 BAC transgenic mouse model mirrors human APOL1 kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lessons From APOL1 Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Measurement of Apol1-IN-1 Potency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for various in vitro assays designed to measure the potency of Apol1-IN-1, a representative inhibitor of the Apolipoprotein L1 (APOL1) protein. The provided methodologies are essential for the characterization of APOL1 inhibitors and for advancing the understanding of APOL1-mediated disease pathogenesis.
Introduction to APOL1 and its Role in Kidney Disease
Apolipoprotein L1 (APOL1) is a protein implicated in innate immunity, notably in its ability to lyse certain subspecies of Trypanosoma parasites.[1][2] However, specific genetic variants of APOL1 (G1 and G2) are strongly associated with an increased risk of developing kidney disease in individuals of African ancestry, including focal segmental glomerulosclerosis (FSGS) and HIV-associated nephropathy (HIVAN).[1][3][4][5] The risk variants are thought to confer a toxic gain-of-function, leading to podocyte injury and subsequent renal pathology.[6] The underlying mechanism of this cytotoxicity is believed to involve the formation of cation-selective pores in cellular membranes, leading to ion dysregulation, cellular stress, and eventual cell death.[7][8][9]
This compound represents a class of small molecule inhibitors designed to block the channel function of APOL1, thereby mitigating its cytotoxic effects. The following assays are crucial for determining the potency and efficacy of such inhibitors.
Summary of this compound Potency Data
The following table summarizes the quantitative data for a representative APOL1 inhibitor, VX-147 (inaxaplin), which serves as a surrogate for this compound in these application notes.
| Assay Type | APOL1 Variant | Parameter | Value (nM) | Reference |
| Ion Channel Inhibition | G0 | IC50 | 2.3 | [10] |
| G1 | IC50 | 1.3 | [10] | |
| G2 | IC50 | 1.1 | [10] | |
| Trypanosome Lysis Inhibition | G1 | EC50 | 2.0 | [11] |
| G2 | EC50 | 2.2 | [11] | |
| Cell Death Inhibition | G0 | EC50 | 4.3 | [11] |
| G1 | EC50 | 2.0 | [11] | |
| G2 | EC50 | 2.2 | [11] |
Experimental Protocols
APOL1 Ion Channel Function Assays
The primary mechanism of APOL1-mediated cytotoxicity is believed to be its function as an ion channel.[10][12][13][14] Therefore, directly measuring the inhibition of this channel activity is a cornerstone of potency assessment.
This fluorescence-based assay provides a high-throughput method to assess APOL1 channel activity by measuring the influx of thallium (Tl+), a surrogate for potassium (K+), through the APOL1 pore.[10]
Principle: Thallium entering the cell through the APOL1 channel binds to a Tl+-sensitive fluorescent dye, causing an increase in fluorescence intensity. An effective inhibitor like this compound will block this influx and thus prevent the fluorescence increase.
Protocol:
-
Cell Culture: Utilize HEK293 cells with tetracycline-inducible expression of APOL1 variants (G0, G1, or G2).[10] Culture cells to 80-90% confluency in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Assay Plate Preparation: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
APOL1 Induction: Induce APOL1 expression by adding tetracycline (e.g., 50 ng/mL) to the culture medium and incubate for a predetermined time (e.g., 12-24 hours) to allow for sufficient protein expression.[8][9]
-
Compound Treatment: Remove the induction medium and add the assay buffer containing varying concentrations of this compound. Incubate for a specified period (e.g., 30 minutes) at room temperature.
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Thallium Addition and Fluorescence Reading: Use a fluorescence plate reader equipped with an automated injector to add a thallium-containing solution. Measure the fluorescence intensity kinetically over time.
-
Data Analysis: Calculate the rate of thallium influx from the kinetic fluorescence data. Plot the rate of influx against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
This technique provides a direct and detailed measurement of the ion currents flowing through the APOL1 channel and the effect of inhibitors.[10]
Principle: A micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of whole-cell currents. The voltage across the membrane is clamped, and the resulting currents are recorded in the presence and absence of the inhibitor.
Protocol:
-
Cell Preparation: Use HEK293 cells with inducible APOL1 expression, as described above. After induction, detach the cells and prepare a single-cell suspension.
-
Recording Setup: Utilize an automated patch-clamp system.
-
Electrophysiological Recording:
-
Establish a whole-cell configuration.
-
Apply a voltage ramp protocol (e.g., from -80 mV to +80 mV) to elicit both inward and outward currents.[10]
-
Record baseline APOL1-mediated currents.
-
Perfuse the cells with a solution containing this compound at various concentrations and record the resulting currents.
-
-
Data Analysis: Measure the peak outward current before and after the application of this compound. Calculate the percentage of inhibition at each concentration and determine the IC50 value by fitting the data to a dose-response curve.[10]
APOL1-Mediated Cytotoxicity Assays
These assays assess the ability of this compound to rescue cells from APOL1-induced death.
This assay simultaneously measures the number of live and dead cells in a population.
Principle: The assay uses two different fluorescent reporters. One is a substrate for a protease that is only active in live cells, generating a fluorescent signal proportional to the number of viable cells. The other is a dye that cannot penetrate live cells but binds to the DNA of dead cells, producing a fluorescent signal proportional to the number of dead cells.
Protocol:
-
Cell Culture and Induction: Follow the same procedure as for the thallium flux assay to culture and induce APOL1 expression in HEK293 cells in a 96-well plate.
-
Compound Treatment: After induction, add varying concentrations of this compound to the wells and incubate for a duration sufficient to observe cytotoxicity (e.g., 24 hours).[9][15]
-
Assay Reagent Addition: Add the MultiTox-Fluor reagent to each well according to the manufacturer's protocol and incubate.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate wavelengths for live-cell and dead-cell signals using a fluorescence plate reader.
-
Data Analysis: Calculate the ratio of dead cells to live cells for each condition. Plot this ratio against the concentration of this compound and determine the EC50 value for the inhibition of cytotoxicity.
This long-term assay measures the ability of a single cell to proliferate and form a colony, providing a robust measure of cell viability.[15]
Principle: Cells are treated with the cytotoxic agent (in this case, induced APOL1 expression) in the presence or absence of the protective compound (this compound). After a prolonged incubation period, the number of surviving colonies is counted.
Protocol:
-
Cell Plating: Plate a low density of tetracycline-inducible HEK293 cells (e.g., 400 cells per well in a 6-well plate) and allow them to attach.
-
Induction and Treatment: Induce APOL1 expression with tetracycline and simultaneously treat the cells with different concentrations of this compound.
-
Colony Formation: Incubate the plates for 9-14 days, allowing surviving cells to form visible colonies.
-
Staining and Counting: Fix the colonies with methanol and stain them with crystal violet. Count the number of colonies in each well.
-
Data Analysis: Normalize the number of colonies in the treated wells to the number in the uninduced control wells. Plot the percentage of survival against the this compound concentration to determine the EC50.
Trypanosome Lysis Assay
This assay assesses the ability of this compound to inhibit the native biological function of APOL1, which is to lyse trypanosomes.[10]
Principle: Recombinant APOL1 protein is incubated with Trypanosoma brucei brucei. The viability of the trypanosomes is then measured. An effective inhibitor will prevent APOL1-mediated lysis and maintain trypanosome viability.
Protocol:
-
Trypanosome Culture: Culture Trypanosoma brucei brucei in an appropriate medium.
-
Assay Setup: In a 96-well plate, add recombinant APOL1 protein (G1 or G2 variant) to the trypanosome suspension.
-
Inhibitor Treatment: Add varying concentrations of this compound to the wells.
-
Incubation: Incubate the plate for a period sufficient to induce lysis (e.g., several hours).
-
Viability Measurement: Assess trypanosome viability using a metabolic assay such as the alamarBlue™ assay.[10]
-
Data Analysis: Calculate the percentage of trypanosome survival at each inhibitor concentration and determine the EC50 value.
Signaling Pathways and Experimental Workflows
References
- 1. The cell biology of APOL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apolipoprotein L1 - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of injury in APOL1-associated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Relationship between APOL1 Structure and Function: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. APOL1 and mechanisms of kidney disease susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Search of the Mechanism of APOL1 Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The key role of NLRP3 and STING in APOL1-associated podocytopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Apolipoprotein L-1 renal risk variants form active channels at the plasma membrane driving cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule APOL1 inhibitors as a precision medicine approach for APOL1-mediated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Small molecule APOL1 inhibitors as a precision medicine approach for APOL1-mediated kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sophion.com [sophion.com]
- 14. Small Molecule APOL1 Inhibitors as a Precision Medicine Approach for APOL1-mediated Kidney Disease | CoLab [colab.ws]
- 15. APOL1-mediated monovalent cation transport contributes to APOL1-mediated podocytopathy in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of APOL1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apolipoprotein L1 (APOL1) is a protein implicated in the pathology of certain forms of kidney disease, particularly in individuals of African ancestry who carry risk variants (G1 and G2). These risk variants are associated with an increased risk of developing focal segmental glomerulosclerosis (FSGS), HIV-associated nephropathy (HIVAN), and other proteinuric kidney diseases. The pathogenic mechanism of these APOL1 variants involves the formation of cation-selective ion channels in cellular membranes, leading to cellular stress, cytotoxicity, and eventual cell death.
APOL1-IN-1 (also known as inaxaplin or VX-147) is a small molecule inhibitor designed to block the ion channel function of APOL1.[1][2][3][4] Evaluating the efficacy of this and other potential inhibitors requires robust and reproducible cell-based assays that can quantify the impact of the compound on APOL1-mediated cellular dysfunction. These application notes provide detailed protocols for key cell-based assays to assess the efficacy of this compound.
Key Cell-Based Assays
Several assays are crucial for determining the efficacy of this compound. These can be broadly categorized as follows:
-
Ion Channel Activity Assays: To directly measure the inhibition of APOL1's primary function.
-
Cell Viability and Cytotoxicity Assays: To assess the protective effect of the inhibitor against APOL1-mediated cell death.
-
Signaling Pathway Analysis: To investigate the downstream cellular pathways affected by APOL1 inhibition.
The following sections provide detailed protocols for these assays, primarily using tetracycline-inducible human embryonic kidney (HEK293) cell lines expressing different APOL1 variants (G0, G1, and G2).
Data Presentation: Efficacy of this compound (Inaxaplin)
The following table summarizes the reported in vitro efficacy of this compound (inaxaplin) in inhibiting APOL1 channel activity and rescuing cell viability.
| Assay Type | APOL1 Variant | EC50 (nM) | Reference |
| Thallium Flux Assay | G1 | ~2.1 | [5] |
| Cell Viability Assay | G0 | 4.3 | [5] |
| G1 | 2.0 | [5] | |
| G2 | 2.2 | [5] |
Experimental Protocols
APOL1 Ion Channel Activity: Thallium Flux Assay
This assay measures the influx of thallium ions (a surrogate for potassium ions) through APOL1 channels. Inhibition of this flux is a direct measure of the inhibitor's efficacy. The FluxOR™ Potassium Ion Channel Assay kit is a common tool for this purpose.[6][7][8][9][10]
Materials:
-
HEK293 cells with tetracycline-inducible expression of APOL1 (G0, G1, or G2)
-
Tetracycline or Doxycycline
-
FluxOR™ Potassium Ion Channel Assay Kit (contains FluxOR™ dye, PowerLoad™ concentrate, assay buffer, and stimulus buffer components)
-
This compound (Inaxaplin)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic read capabilities and injectors
Protocol:
-
Cell Seeding:
-
Seed the tetracycline-inducible HEK293 cells in a 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate at 37°C and 5% CO₂ overnight.
-
-
Induction of APOL1 Expression:
-
The following day, replace the medium with fresh culture medium containing the desired concentration of tetracycline or doxycycline (e.g., 1 µg/mL) to induce APOL1 expression.
-
Incubate for 18-24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay buffer.
-
Remove the induction medium and wash the cells once with assay buffer.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 30-60 minutes) at room temperature.
-
-
Dye Loading:
-
Prepare the FluxOR™ dye loading solution according to the manufacturer's protocol.
-
Add the dye loading solution to all wells and incubate for 60-90 minutes at room temperature, protected from light.
-
-
Thallium Flux Measurement:
-
Prepare the thallium stimulus buffer according to the manufacturer's protocol.
-
Place the plate in the fluorescence plate reader.
-
Set the reader to record fluorescence (Excitation: ~490 nm, Emission: ~525 nm) over time.
-
Initiate the reading and, after establishing a baseline, inject the thallium stimulus buffer.
-
Continue recording the fluorescence signal to measure the influx of thallium.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Normalize the data to the positive (no inhibitor) and negative (no APOL1 expression) controls.
-
Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the EC50.
-
Cell Viability and Cytotoxicity Assays
This assay simultaneously measures the number of live and dead cells in the same well using two different fluorescent reporters, providing a ratiometric output that corrects for variations in cell number.[11][12][13][14][15]
Materials:
-
HEK293 cells with tetracycline-inducible expression of APOL1 (G1 or G2)
-
Tetracycline or Doxycycline
-
MultiTox-Fluor Multiplex Cytotoxicity Assay Kit (Promega)
-
This compound (Inaxaplin)
-
96-well or 384-well white or black, clear-bottom microplates
-
Fluorescence plate reader
Protocol:
-
Cell Seeding and Induction:
-
Seed and induce APOL1 expression in the HEK293 cells as described in the Thallium Flux Assay protocol.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the this compound dilutions to the induced cells. Include wells with induced cells without inhibitor (positive control for cytotoxicity) and uninduced cells (negative control).
-
Incubate for 24-48 hours.
-
-
Assay Reagent Addition:
-
Prepare the MultiTox-Fluor Assay Reagent according to the manufacturer's protocol.
-
Add the reagent to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measure the fluorescence for live cells (Excitation: 380-400 nm, Emission: 505 nm) and dead cells (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Calculate the ratio of live to dead cells for each condition.
-
Normalize the data to the positive and negative controls.
-
Plot the normalized cell viability against the concentration of this compound and determine the EC50.
-
This assay assesses the long-term ability of single cells to proliferate and form colonies after treatment, providing a measure of reproductive cell death.[16][17][18][19][20]
Materials:
-
HEK293 cells with tetracycline-inducible expression of APOL1 (G1 or G2)
-
Tetracycline or Doxycycline
-
This compound (Inaxaplin)
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in methanol)
Protocol:
-
Cell Treatment:
-
Induce APOL1 expression in a flask of HEK293 cells for 18-24 hours.
-
During the last few hours of induction, treat the cells with different concentrations of this compound.
-
-
Cell Seeding for Colony Formation:
-
Trypsinize and count the cells.
-
Seed a low, known number of cells (e.g., 200-1000 cells) into 6-well plates containing fresh medium with the corresponding concentrations of this compound and tetracycline.
-
Include a control group of uninduced cells.
-
-
Colony Growth:
-
Incubate the plates for 1-2 weeks, allowing colonies to form.
-
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 10 minutes.
-
Stain with Crystal Violet solution for 15 minutes.
-
Gently wash with water and air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control group: (Number of colonies formed / Number of cells seeded) x 100.
-
Calculate the Surviving Fraction (SF) for each treatment: (Number of colonies formed / (Number of cells seeded x PE)) x 100.
-
Plot the SF against the concentration of this compound.
-
Signaling Pathway Analysis: Phospho-p38 MAPK Western Blot
APOL1 risk variants can induce cellular stress, leading to the activation of stress-activated protein kinases like p38 MAPK. This assay measures the phosphorylation of p38 MAPK as an indicator of APOL1-induced stress and its inhibition by this compound.
Materials:
-
HEK293 cells with tetracycline-inducible expression of APOL1 (G1 or G2)
-
Tetracycline or Doxycycline
-
This compound (Inaxaplin)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK[21][22][23][24][25]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed, induce, and treat cells with this compound as described for the viability assays.
-
After the desired treatment time (e.g., 6-24 hours), wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-p38 MAPK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
-
Stripping and Re-probing:
-
(Optional but recommended) Strip the membrane and re-probe with the anti-total-p38 MAPK antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-p38 and total-p38.
-
Calculate the ratio of phospho-p38 to total-p38 for each condition.
-
Compare the ratios between different treatment groups.
-
Conclusion
The assays described in these application notes provide a comprehensive framework for evaluating the efficacy of APOL1 inhibitors like this compound. By combining direct measurement of ion channel activity with assessments of cell viability and downstream signaling, researchers can gain a thorough understanding of a compound's mechanism of action and its potential as a therapeutic for APOL1-mediated kidney disease. Consistent application of these detailed protocols will facilitate the generation of reliable and comparable data in the pursuit of novel treatments for this debilitating condition.
References
- 1. Inaxaplin - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inaxaplin | TargetMol [targetmol.com]
- 5. Inaxaplin (VX-147) | Others | 2446816-88-0 | Invivochem [invivochem.com]
- 6. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 7. FluxORTM Thallium Assay - Creative Bioarray [acroscell.creative-bioarray.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. FluxOR II Green Potassium Ion Channel Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Cell-based potassium ion channel screening using the FluxOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MultiTox-Fluor Multiplex Cytotoxicity Assay Protocol [worldwide.promega.com]
- 12. promega.com.cn [promega.com.cn]
- 13. promega.com [promega.com]
- 14. MultiTox-Fluor Multiplex Cytotoxicity Assay [worldwide.promega.com]
- 15. promega.co.uk [promega.co.uk]
- 16. Clonogenic assay of cells in vitro | Springer Nature Experiments [experiments.springernature.com]
- 17. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 18. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phospho-p38 MAPK (Thr180/Tyr182) (D3F9) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 22. Western blot analyses of MAPKs activity in WT and SR-BII expressing HEK293 cells [bio-protocol.org]
- 23. Phospho-p38 MAPK (Thr180, Tyr182) Polyclonal Antibody (44-684G) [thermofisher.com]
- 24. file.yizimg.com [file.yizimg.com]
- 25. Phospho-p38 MAPK (Thr180, Tyr182) Monoclonal Antibody (S.417.1) (MA5-15182) [thermofisher.com]
Application Notes and Protocols for Inaxaplin (VX-147), an APOL1 Inhibitor, for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apolipoprotein L1 (APOL1) has emerged as a critical genetic driver of kidney disease, particularly in individuals of African ancestry. Toxic gain-of-function variants of APOL1 (G1 and G2) are associated with an increased risk of developing proteinuric nephropathies, such as focal segmental glomerulosclerosis (FSGS). Inaxaplin (formerly VX-147) is a potent and selective small-molecule inhibitor of the APOL1 protein's channel function. It represents a precision medicine approach to treating APOL1-mediated kidney disease (AMKD) by directly targeting the underlying cause of the disease.[1][2] These application notes provide a summary of inaxaplin's in vivo use and detailed protocols for experimental studies.
Mechanism of Action
APOL1 risk variants are believed to cause kidney disease through the formation of pores in the plasma membrane of podocytes and other kidney cells, leading to uncontrolled ion flux, cellular swelling, and eventual cell death.[2] Inaxaplin directly binds to the APOL1 protein and inhibits its channel-mediated ion transport.[2][3] This action prevents the cytotoxic effects of the APOL1 risk variants, thereby protecting kidney cells and reducing proteinuria.[1][4]
Data Presentation
In Vitro Potency of Inaxaplin (VX-147)
| APOL1 Variant | IC50 (nM) for Channel Inhibition |
| G0 (Wild-Type) | 2.3 |
| G1 | 1.3 |
| G2 | 1.1 |
| Data from whole-cell patch recordings in HEK293 cells expressing different APOL1 variants.[1] |
In Vivo Efficacy of Inaxaplin (VX-147) in a Mouse Model of AMKD
| Animal Model | Treatment Group | Dosage | Route of Administration | Key Finding |
| APOL1 G2-homozygous transgenic mice + IFN-γ | Inaxaplin | 3 mg/kg, three times daily | Oral | 74.1% reduction in the mean urinary albumin-to-creatinine ratio.[3][5] |
| APOL1 G2-homozygous transgenic mice + IFN-γ | Vehicle | N/A | Oral | Heavy proteinuria induced by interferon-gamma.[5] |
| This model utilizes interferon-gamma (IFN-γ) to induce the expression and nephrotoxic effects of the human APOL1-G2 transgene, leading to proteinuria.[2][5][6] |
Experimental Protocols
In Vivo Efficacy Study of Inaxaplin in an APOL1 Transgenic Mouse Model
Objective: To evaluate the efficacy of inaxaplin in reducing proteinuria in a transgenic mouse model of APOL1-mediated kidney disease.
Materials:
-
APOL1 G2-homozygous transgenic mice
-
Inaxaplin (VX-147)
-
Vehicle for inaxaplin formulation (e.g., as described in the formulation section)
-
Recombinant mouse interferon-gamma (IFN-γ)
-
Metabolic cages for urine collection
-
Assay kits for urinary albumin and creatinine measurement
Protocol:
-
Animal Acclimation: Acclimate APOL1 G2-homozygous transgenic mice to the facility for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to a treatment group (Inaxaplin) and a control group (Vehicle).
-
Inaxaplin Formulation: Prepare the inaxaplin formulation for oral administration. A sample formulation method involves dissolving the compound in a suitable vehicle, such as a solution containing PEG300, Tween 80, and water, or corn oil.[5] The final concentration should be calculated based on the desired dosage of 3 mg/kg and the average weight of the mice.
-
Prophylactic Administration:
-
Induction of Proteinuria:
-
On day 1, induce proteinuria by injecting the mice with interferon-gamma.
-
-
Urine Collection:
-
House the mice in metabolic cages to collect urine at 24-hour intervals for 72 hours following the IFN-γ injection.[5]
-
-
Sample Analysis:
-
Measure the urinary albumin and creatinine concentrations using commercially available assay kits.
-
Calculate the urinary albumin-to-creatinine ratio (UACR) to normalize for variations in urine output.
-
-
Data Analysis:
-
Compare the UACR between the inaxaplin-treated and vehicle-treated groups at each time point.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.
-
Mandatory Visualizations
Signaling Pathway of APOL1-Mediated Podocyte Injury and Inaxaplin Inhibition
Caption: APOL1-mediated podocyte injury pathway and the inhibitory action of Inaxaplin.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing Inaxaplin's in vivo efficacy in a mouse model.
References
- 1. Small molecule APOL1 inhibitors as a precision medicine approach for APOL1-mediated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inaxaplin for the treatment of APOL1-associated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. Inaxaplin for Proteinuric Kidney Disease in Persons with Two APOL1 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inaxaplin (VX-147) | Others | 2446816-88-0 | Invivochem [invivochem.com]
- 6. Lessons From APOL1 Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol: Immunohistochemistry for APOL1 in Apol1-IN-1 Treated Tissues
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the immunohistochemical (IHC) detection of Apolipoprotein L1 (APOL1) in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The protocol is designed for researchers investigating APOL1-mediated kidney disease (AMKD) and evaluating the effects of treatment with small molecule inhibitors, such as Apol1-IN-1, that target APOL1 channel function.
Introduction: Apolipoprotein L1 (APOL1) risk variants (G1 and G2) are strongly associated with an increased risk of kidney disease, including focal segmental glomerulosclerosis (FSGS) and hypertension-attributed end-stage kidney disease.[1][2][3] The pathogenic mechanism of these variants is considered a toxic gain-of-function, where the APOL1 protein forms pores or ion channels in podocytes and other kidney cells.[4][5] This aberrant channel activity leads to ion dysregulation, cellular stress, and eventual cell death, driving disease progression.[1][5]
This compound is representative of a class of small molecule inhibitors designed to specifically block the ion channel function of the APOL1 protein.[6][7][8][9] These inhibitors offer a targeted therapeutic strategy for AMKD. Immunohistochemistry is a critical tool in this research, allowing for the visualization of APOL1 protein expression and localization within the tissue architecture. This protocol provides a robust method to assess APOL1 protein levels in tissues from models treated with this compound, facilitating the correlation of target engagement with histological changes and therapeutic outcomes.
APOL1 Signaling Pathway and Therapeutic Intervention
The diagram below illustrates the proposed pathogenic mechanism of APOL1 risk variants and the point of intervention for an inhibitor like this compound. An inflammatory event or "second hit" often increases the expression of APOL1, leading to the formation of toxic pores and subsequent cell injury.
Caption: APOL1 pathogenic pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram provides a high-level overview of the immunohistochemistry protocol.
Caption: Step-by-step workflow for APOL1 immunohistochemistry.
Detailed Experimental Protocol
This protocol is optimized for FFPE sections. All incubations should be performed in a humidified chamber to prevent tissue drying.[10]
Materials and Reagents
-
Primary Antibody: Rabbit polyclonal or mouse monoclonal anti-APOL1 antibody.
-
Antigen Retrieval Solution: Sodium Citrate Buffer (10 mM, pH 6.0).
-
Wash Buffer: Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Peroxidase Block: 3% Hydrogen Peroxide (H₂O₂).
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) in TBST.
-
Detection System: HRP-conjugated polymer-based secondary antibody system (e.g., anti-rabbit or anti-mouse Ig).
-
Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit.
-
Counterstain: Harris' Hematoxylin.
-
Dehydration Reagents: Graded ethanols (70%, 95%, 100%).
-
Clearing Agent: Xylene or a xylene substitute.
-
Mounting Medium: Permanent, xylene-based mounting medium.
-
Positively charged microscope slides.
-
Coplin jars or staining dishes.
-
Humidified incubation chamber.
-
Microscope.
Step-by-Step Procedure
1. Tissue Preparation & Sectioning
-
Fix fresh tissues in 10% neutral buffered formalin for 18-24 hours at room temperature.[11]
-
Process tissues through graded alcohols and xylene, and embed in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.[12]
-
Dry slides overnight at 37°C or for 1 hour at 60°C.
2. Deparaffinization and Rehydration
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Immerse slides in 100% ethanol: 2 changes, 3 minutes each.
-
Immerse slides in 95% ethanol: 2 changes, 3 minutes each.
-
Immerse slides in 70% ethanol: 1 change, 3 minutes.
-
Rinse slides in distilled water for 5 minutes.
3. Antigen Retrieval
-
Pre-heat Sodium Citrate Buffer (10 mM, pH 6.0) to 95-100°C in a water bath or steamer.
-
Immerse slides in the hot citrate buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with distilled water, then place in TBST wash buffer for 5 minutes.
4. Immunostaining
-
Peroxidase Block: Cover tissue sections with 3% H₂O₂ for 10 minutes to quench endogenous peroxidase activity.[10] Rinse gently with TBST.
-
Protein Block: Wipe excess buffer from around the tissue and apply Blocking Buffer (e.g., 5% Normal Goat Serum). Incubate for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Drain the blocking buffer (do not rinse). Dilute the anti-APOL1 primary antibody in TBST or a recommended antibody diluent to its optimal concentration (typically 1:50 - 1:200, requires optimization). Apply to sections and incubate overnight at 4°C.
-
Washing: Rinse slides in TBST: 3 changes, 5 minutes each.
-
Secondary Antibody & Detection: Apply the HRP-polymer conjugated secondary antibody according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature.
-
Washing: Rinse slides in TBST: 3 changes, 5 minutes each.
-
Chromogen Development: Prepare the DAB substrate solution immediately before use. Cover the tissue with the DAB solution and incubate for 2-10 minutes, or until a brown precipitate is visible under the microscope.
-
Stop Reaction: Immerse slides in distilled water to stop the chromogenic reaction.
5. Counterstaining
-
Immerse slides in Harris' Hematoxylin for 30-60 seconds.
-
Rinse thoroughly in running tap water until the water runs clear.
-
"Blue" the sections by dipping in a weak alkaline solution (e.g., 0.1% sodium bicarbonate) or Scott's Tap Water Substitute for 15-30 seconds, then rinse again in tap water.
6. Dehydration, Clearing, and Mounting
-
Dehydrate the sections through graded ethanols: 95% ethanol (2 minutes), 100% ethanol (2 changes, 2 minutes each).
-
Clear in xylene: 2 changes, 5 minutes each.
-
Apply a drop of permanent mounting medium to the slide and place a coverslip, avoiding air bubbles.
-
Allow slides to dry in a fume hood before imaging.
Special Considerations for this compound Treated Tissues
-
Mechanism of Action: this compound and similar inhibitors are designed to block the channel function of the APOL1 protein, not to alter its expression or promote its degradation.[6][9] Therefore, significant changes in the overall intensity or presence of APOL1 staining are not expected as a direct result of inhibitor activity. The primary goal of IHC in this context is to confirm the presence and localization of the target protein in the tissue being studied.
-
Experimental Controls: A robust experiment should include:
-
Untreated Disease Model Tissue: To establish baseline APOL1 expression and localization in the pathological state.
-
Vehicle-Treated Tissue: To control for any effects of the drug delivery vehicle.
-
This compound Treated Tissue: To assess APOL1 expression in the context of therapeutic intervention.
-
Negative Control: A slide processed without the primary antibody to check for non-specific binding of the secondary antibody system.
-
-
Interpretation: While APOL1 staining intensity may not change, researchers should correlate the staining pattern with other histological markers of kidney injury (e.g., podocyte effacement, glomerulosclerosis, tubular atrophy). A successful therapeutic effect would be indicated by the preservation of tissue morphology despite the continued presence of the APOL1 protein.
Data Presentation and Analysis
Quantitative analysis of IHC data is crucial for objective comparisons. The following tables provide templates for optimizing the protocol and recording results.
Table 1: Primary Antibody Dilution Optimization
| Dilution | Incubation Time/Temp | Staining Intensity (0-3+) | Background (0-3+) | Recommendation |
|---|---|---|---|---|
| 1:50 | Overnight, 4°C | |||
| 1:100 | Overnight, 4°C | |||
| 1:200 | Overnight, 4°C |
| 1:500 | Overnight, 4°C | | | |
Table 2: Antigen Retrieval Method Optimization
| Method | Time (min) | Temperature (°C) | Staining Intensity (0-3+) | Tissue Integrity | Recommendation |
|---|---|---|---|---|---|
| Citrate, pH 6.0 | 20 | 98 | |||
| Citrate, pH 6.0 | 30 | 98 |
| Tris-EDTA, pH 9.0 | 20 | 98 | | | |
Table 3: Quantitative Staining Comparison of Treatment Groups Staining can be quantified using methods like the H-Score: (% of 1+ cells x 1) + (% of 2+ cells x 2) + (% of 3+ cells x 3).
| Group | Sample ID | Glomerular APOL1 H-Score | Tubular APOL1 H-Score | Notes / Histological Observations |
| Control (Wild-Type) | WT-01 | Normal kidney morphology | ||
| Disease (Vehicle) | D-Veh-01 | e.g., Glomerulosclerosis, podocyte loss | ||
| D-Veh-02 | ||||
| Disease (this compound) | D-Trt-01 | e.g., Preserved glomerular structure | ||
| D-Trt-02 |
References
- 1. Mechanisms of injury in APOL1-associated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. APOL1-Mediated Kidney Disease (AMKD) | National Kidney Foundation [kidney.org]
- 3. APOL1 and APOL1-Associated Kidney Disease: A Common Disease, an Unusual Disease Gene − Proceedings of the Henry Shavelle Professorship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. APOL1 and mechanisms of kidney disease susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Search of the Mechanism of APOL1 Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule APOL1 inhibitors as a precision medicine approach for APOL1-mediated kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sophion.com [sophion.com]
- 8. doaj.org [doaj.org]
- 9. APOL1 channel blocker reduces proteinuria in FSGS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. ptglab.com [ptglab.com]
- 12. bosterbio.com [bosterbio.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols: Measuring Apol1-IN-1 (Inaxaplin) Effects on Proteinuria in Animal Models
Introduction
Apolipoprotein L1 (APOL1)-mediated kidney disease (AMKD) is a significant cause of chronic kidney disease, particularly in individuals of recent African ancestry. Two common coding variants in the APOL1 gene, termed G1 and G2, confer a toxic gain-of-function that leads to podocyte injury, severe proteinuria, and rapid progression to kidney failure.[1] The development of targeted therapies against the underlying cause of AMKD is a critical area of research.
Inaxaplin (VX-147), a potent and selective small-molecule inhibitor of APOL1 channel function, represents a first-in-class therapeutic approach.[2][3][4] It directly binds to the APOL1 protein, blocking the ion flux believed to be the primary driver of cytotoxicity.[2][5] These application notes provide detailed protocols for evaluating the efficacy of APOL1 inhibitors, using inaxaplin as a representative agent, in a transgenic mouse model of AMKD.
Mechanism of APOL1-Mediated Podocyte Injury
The G1 and G2 risk variants of APOL1 are thought to cause cellular injury by forming pores or channels in cell membranes, including the plasma membrane and membranes of organelles like the lysosome and endoplasmic reticulum. This leads to a disruption of ion homeostasis, including uncontrolled sodium influx and potassium efflux, which triggers downstream stress pathways, mitochondrial dysfunction, and ultimately, podocyte cell death (pyroptosis).[1][6] This damage to the glomerular filtration barrier results in the leakage of protein into the urine (proteinuria), a hallmark of the disease.[1][7]
Inaxaplin is designed to specifically inhibit this toxic channel function, thereby preventing the initial trigger of cellular damage and reducing proteinuria.[2][8]
Experimental Animal Model
Model: Human APOL1-G2 homozygous (G2/G2) transgenic mice. Background: As mice lack a native APOL1 gene, transgenic models expressing human APOL1 variants are required.[9][10] These mice typically do not exhibit a spontaneous kidney phenotype. A "second hit," such as the administration of interferon-gamma (IFN-γ), is necessary to upregulate APOL1 expression in the kidney and induce proteinuria.[11][12][13]
Experimental Protocol: Inaxaplin Efficacy Study
This protocol outlines the steps to induce proteinuria in APOL1-G2 transgenic mice and assess the efficacy of an APOL1 inhibitor.
4.1. Materials and Reagents
-
APOL1-G2 Transgenic Mice (e.g., homozygous BAC transgenic)
-
Inaxaplin (VX-147) or other APOL1 inhibitor
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Recombinant Mouse Interferon-gamma (IFN-γ)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Metabolic cages for mice
-
Urine collection tubes
-
Mouse Albumin ELISA Kit
-
Creatinine Assay Kit
4.2. Procedure
-
Animal Acclimation: Acclimate male APOL1-G2 transgenic mice (8-12 weeks old) for at least one week under standard housing conditions.
-
Baseline Urine Collection: Place mice in individual metabolic cages for up to 24 hours to collect baseline urine samples. Centrifuge samples to remove debris and store supernatant at -80°C.
-
Group Assignment: Randomly assign mice to experimental groups (n=8-10 per group):
-
Group 1: Vehicle control + IFN-γ
-
Group 2: Inaxaplin + IFN-γ
-
-
Inhibitor Administration:
-
Prepare a formulation of inaxaplin for oral administration (e.g., 30 mg/kg).
-
Administer the assigned treatment (vehicle or inaxaplin) via oral gavage daily for a pre-determined prophylactic period (e.g., 3-5 days) prior to IFN-γ challenge.
-
-
Proteinuria Induction:
-
Endpoint Urine Collection: Immediately after IFN-γ administration, place mice back into metabolic cages and collect urine for 24 hours.
-
Sample Processing and Analysis:
-
Centrifuge collected urine samples and store the supernatant at -80°C until analysis.
-
Measure urinary albumin concentration using a mouse-specific ELISA kit according to the manufacturer's protocol.
-
Measure urinary creatinine concentration using a suitable colorimetric assay kit.
-
Calculate the Urine Albumin-to-Creatinine Ratio (UACR) in mg/g to normalize for variations in urine output.
-
Data Presentation and Expected Outcomes
Preclinical studies have demonstrated that prophylactic oral administration of inaxaplin can significantly reduce IFN-γ-induced proteinuria in APOL1-G2 transgenic mice.[15][16] The expected results are summarized below.
Table 1: Effect of Inaxaplin on IFN-γ-Induced Proteinuria in APOL1-G2 Mice
| Treatment Group | N | Baseline UACR (mg/g) (Mean ± SEM) | Endpoint UACR (mg/g) (Mean ± SEM) | % Reduction in Proteinuria |
| Vehicle + IFN-γ | 10 | < 0.1 | 5.5 ± 0.8 | N/A |
| Inaxaplin + IFN-γ | 10 | < 0.1 | 1.5 ± 0.4 | ~74%[15][16] |
Note: Values are representative based on published preclinical data.[15][16][17] Actual results may vary depending on the specific mouse model, inhibitor dose, and experimental conditions.
Summary and Conclusion
The IFN-γ challenge model in APOL1 transgenic mice provides a robust and reproducible system for evaluating the in vivo efficacy of APOL1 inhibitors.[5][16] As demonstrated with inaxaplin (VX-147), compounds that directly target the APOL1 channel can dramatically reduce proteinuria, a key clinical marker of kidney damage.[8] This protocol provides a framework for researchers and drug development professionals to assess novel therapeutic agents for the treatment of APOL1-mediated kidney disease.
References
- 1. Safety and Tolerability of the APOL1 Inhibitor, Inaxaplin, following Single- and Multiple-Ascending Doses in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inaxaplin - Wikipedia [en.wikipedia.org]
- 5. Inaxaplin for the treatment of APOL1-associated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. APOL1-mediated monovalent cation transport contributes to APOL1-mediated podocytopathy in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vertex Advances Inaxaplin (VX-147) into Phase 3 Portion of Adaptive Phase 2/3 Clinical Trial for the Treatment of APOL1-Mediated Kidney Disease | Vertex Pharmaceuticals [investors.vrtx.com]
- 8. Inaxaplin for Proteinuric Kidney Disease in Persons with Two APOL1 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. APOL1 and APOL1-Associated Kidney Disease: A Common Disease, an Unusual Disease Gene − Proceedings of the Henry Shavelle Professorship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transgenic Expression of Human APOL1 Risk Variants in Podocytes Induces Kidney Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lessons From APOL1 Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI Insight - Antisense oligonucleotide treatment ameliorates IFN-γ–induced proteinuria in APOL1-transgenic mice [insight.jci.org]
- 13. Antisense oligonucleotide treatment ameliorates IFN-γ-induced proteinuria in APOL1-transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antisense oligonucleotide treatment ameliorates IFN-γ–induced proteinuria in APOL1-transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2minutemedicine.com [2minutemedicine.com]
- 16. American Society of Nephrology | Kidney Week - Abstract Details (2021) [asn-online.org]
- 17. coursesv4bbs.blob.core.windows.net [coursesv4bbs.blob.core.windows.net]
Application Notes and Protocols for Apol1-IN-1 in the Study of APOL1 Ion Channel Function
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Apolipoprotein L1 (APOL1) is a protein with a crucial role in innate immunity, offering protection against certain species of African trypanosomes.[1][2] However, two common genetic variants of APOL1, G1 and G2, are strongly associated with an increased risk of developing kidney disease in individuals of African ancestry, including focal segmental glomerulosclerosis (FSGS) and HIV-associated nephropathy.[3][4][5] The prevailing hypothesis for the pathogenicity of these risk variants is a toxic gain-of-function related to their activity as cation-selective ion channels.[2][6]
The expression of APOL1 risk variants in kidney podocytes leads to increased ion flux across cellular membranes, including the plasma membrane and mitochondria.[3][6][7] This aberrant channel activity disrupts cellular homeostasis, causing effects such as potassium efflux, sodium and calcium influx, cell swelling, mitochondrial dysfunction, and activation of cell death pathways.[3][7][8] Consequently, inhibiting the ion channel function of APOL1 is a promising therapeutic strategy for APOL1-mediated kidney disease.
Apol1-IN-1 is a potent and selective small molecule inhibitor of the APOL1 ion channel. These application notes provide detailed protocols for utilizing this compound to investigate the function and pathological consequences of APOL1 channel activity in cellular models. The methodologies described are based on established assays for characterizing APOL1 inhibitors.
Product Information
| Characteristic | Description |
| Product Name | This compound |
| Mechanism of Action | Direct inhibitor of APOL1 ion channel function. |
| Target(s) | Apolipoprotein L1 (APOL1), including wild-type (G0) and kidney disease risk variants (G1, G2). |
| Primary Application | In vitro investigation of APOL1 ion channel activity and its role in cellular pathophysiology. |
| Formulation | Provided as a solid; reconstitute in DMSO for stock solutions. |
| Storage | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against APOL1-mediated ion flux and cytotoxicity has been characterized in various cellular assays. The following tables summarize the typical performance of a representative APOL1 inhibitor, VX-147 (inaxaplin), against different APOL1 variants.
Table 1: Inhibition of APOL1-Mediated Ion Current
Data obtained from whole-cell patch clamp electrophysiology in HEK293 cells inducibly expressing APOL1 variants.
| APOL1 Variant | IC₅₀ (nM) |
| G0 | 2.3[9] |
| G1 | 1.3[9] |
| G2 | 1.1[9] |
Table 2: Inhibition of APOL1-Mediated Cytotoxicity
Data from cell viability assays in HEK293 cells expressing APOL1 risk variants.
| APOL1 Variant | Assay Type | Protective Concentration |
| G1 | Cell Viability | Complete block of cytotoxicity at 3 µM[10] |
| G2 | Cell Viability | Complete block of cytotoxicity at 3 µM[10] |
Signaling Pathways and Experimental Workflows
APOL1-Mediated Cellular Injury Pathway
The following diagram illustrates the proposed signaling cascade initiated by the expression of APOL1 risk variants, leading to cellular injury, and the point of intervention for this compound.
Caption: APOL1-mediated cell injury pathway and inhibition by this compound.
Experimental Workflow: Characterizing this compound
This diagram outlines the typical experimental sequence for validating the efficacy of an APOL1 inhibitor like this compound.
Caption: Workflow for in vitro characterization of this compound.
Experimental Protocols
Protocol 1: Thallium Flux Assay for APOL1 Channel Activity
This assay provides a high-throughput method to measure APOL1-mediated cation flux. Thallium (Tl⁺) serves as a surrogate for potassium (K⁺) and its influx can be measured using a Tl⁺-sensitive fluorescent dye.
Materials:
-
HEK293 T-REx cells with tetracycline-inducible expression of APOL1 (G0, G1, or G2).
-
Assay Buffer: 137 mM NMDG, 5.4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM Glucose, 10 mM HEPES, pH 7.2.
-
Stimulus Buffer: Assay buffer containing Thallium Sulfate (Tl₂SO₄).
-
Thallium-sensitive dye (e.g., Thallos-AM).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Tetracycline.
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with kinetic read capability and injectors (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the inducible HEK293 cells into microplates at a density that will result in a confluent monolayer on the day of the assay.
-
APOL1 Expression: Induce APOL1 expression by treating cells with tetracycline (e.g., 15 ng/mL) for 16-20 hours prior to the assay.[9]
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (e.g., 0.1% DMSO).
-
Dye Loading: Remove the culture medium and load cells with the Tl⁺-sensitive dye according to the manufacturer's instructions. Incubate to allow for dye uptake and de-esterification.
-
Compound Incubation: Wash the cells with Assay Buffer and then add the prepared this compound dilutions. Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature.
-
Fluorescence Measurement: a. Place the plate in the fluorescence reader and establish a stable baseline fluorescence reading. b. Inject the Thallium-containing Stimulus Buffer. c. Immediately begin kinetic fluorescence readings for 2-5 minutes to measure the rate of Tl⁺ influx.
-
Data Analysis: a. Calculate the rate of fluorescence increase (slope) or the peak response for each well. b. Normalize the data to the vehicle control (100% activity) and a no-flux control (e.g., cells without APOL1 expression or with a high concentration of inhibitor). c. Plot the normalized response against the log of the this compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing across the cell membrane, providing the most direct assessment of ion channel function and its inhibition.
Materials:
-
HEK293 T-REx cells with inducible APOL1 expression, plated on glass coverslips.
-
Extracellular (Bath) Solution: 140 mM NaCl, 4 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4.[11]
-
Intracellular (Pipette) Solution: 140 mM KCl, 4 mM NaCl, 5 mM EGTA, 1 mM CaCl₂, 1 mM MgCl₂, 1 mM ATP, 5 mM HEPES, pH 7.4.[11]
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes (1-3 MΩ resistance).[11]
-
Perfusion system for solution exchange.
Procedure:
-
Cell Preparation: Induce APOL1 expression with tetracycline 6-10 hours before recording to minimize cytotoxicity.[11]
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with Extracellular Solution.
-
Obtaining a Gigaseal: a. Fill a patch pipette with Intracellular Solution and approach a single cell. b. Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette, establishing electrical access to the cell interior.
-
Current Recording: a. Clamp the cell membrane potential at a holding potential (e.g., -60 mV).[11] b. Apply a voltage-step protocol (e.g., steps from -100 mV to +80 mV in 20 mV increments) to elicit APOL1-mediated currents.[11] Record the baseline currents.
-
Inhibitor Application: a. Perfuse the chamber with Extracellular Solution containing this compound at the desired concentration. b. After the current stabilizes, apply the same voltage-step protocol to record the inhibited currents.
-
Data Analysis: a. Measure the current amplitude at a specific voltage (e.g., +80 mV) before and after inhibitor application. b. Calculate the percentage of inhibition for each concentration. c. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀.
Protocol 3: APOL1-Mediated Cytotoxicity Assay
This assay measures the ability of this compound to protect cells from death induced by the expression of APOL1 risk variants.
Materials:
-
HEK293 T-REx cells with inducible APOL1 risk variant (G1 or G2) expression.
-
Cell culture medium, tetracycline.
-
This compound stock solution.
-
96-well clear or white-walled microplates.
-
A commercial cytotoxicity assay kit (e.g., measuring LDH release, ATP levels with CellTiter-Glo®, or using fluorescent live/dead cell stains).
Procedure:
-
Cell Plating: Seed cells in a 96-well plate.
-
Treatment: a. Add serial dilutions of this compound to the wells. b. A short time later (e.g., 1-2 hours), add tetracycline to all wells (except uninduced controls) to induce APOL1 expression. c. Include the following controls:
- Uninduced cells + vehicle (baseline viability).
- Induced cells + vehicle (maximum cytotoxicity).
-
Incubation: Incubate the plate for 24-48 hours, a duration sufficient to observe significant cytotoxicity in the induced vehicle control group.
-
Viability Measurement: Perform the chosen cytotoxicity assay according to the manufacturer's protocol.
-
Data Analysis: a. Normalize the data, setting the uninduced vehicle control to 100% viability and the induced vehicle control to 0% viability. b. Plot the normalized viability against the log of the this compound concentration and fit the data to determine the EC₅₀ (the concentration that provides 50% protection).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background in thallium flux assay | Leaky cells due to over-confluence or excessive APOL1 expression. | Optimize cell seeding density and induction time/tetracycline concentration. |
| No stable gigaseal in patch-clamp | Poor cell health; debris in solutions; incorrect pipette polishing. | Use healthy, low-passage cells; filter all solutions; optimize pipette pulling and polishing. |
| High variability in cytotoxicity assay | Uneven cell seeding; edge effects in the plate. | Ensure a single-cell suspension before plating; avoid using the outermost wells of the plate. |
| Inhibitor precipitates in media | Poor solubility of this compound at the tested concentration. | Check the final DMSO concentration (keep below 0.5%); sonicate the stock solution; consider using a different solvent or formulation if possible. |
References
- 1. Apolipoprotein L1 - Wikipedia [en.wikipedia.org]
- 2. APOL1 nephrotoxicity: what does ion transport got to do with it? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of injury in APOL1-associated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Relationship between APOL1 Structure and Function: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. APOL1 Kidney Risk Alleles: Population Genetics and Disease Associations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Search of the Mechanism of APOL1 Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. APOL1 Kidney Risk Variants Induce Cell Death via Mitochondrial Translocation and Opening of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The key role of NLRP3 and STING in APOL1-associated podocytopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule APOL1 inhibitors as a precision medicine approach for APOL1-mediated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. APOL1-mediated monovalent cation transport contributes to APOL1-mediated podocytopathy in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apolipoprotein L1 (APOL1) cation current in HEK-293 cells and in human podocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Apol1-IN-1 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with APOL1-IN-1. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Apolipoprotein L1 (APOL1). The risk variants of APOL1 (G1 and G2) are associated with kidney disease and are thought to cause cellular injury by forming cation channels in cell membranes. This leads to an efflux of potassium ions (K+), which in turn activates stress-activated protein kinase (SAPK) pathways, such as p38 MAPK and JNK, ultimately resulting in cytotoxicity. This compound is designed to block this APOL1 channel function, thereby preventing the downstream cytotoxic effects.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of 125 mg/mL (327.74 mM). For best results, use freshly opened, high-purity DMSO to avoid issues with water absorption, which can affect solubility.
Q3: My this compound is not dissolving easily in DMSO. What can I do?
A3: If you are experiencing difficulty dissolving this compound, the following steps are recommended:
-
Ultrasonication: Use an ultrasonic bath to aid in the dissolution process.
-
Gentle Warming: Gently warm the solution to 37°C.
-
Vortexing: Mix the solution thoroughly by vortexing.
Combining these methods should help to fully dissolve the compound.
Q4: How should I prepare and store stock solutions of this compound?
A4: To prepare stock solutions, dissolve this compound in high-quality DMSO. It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Q5: I observed precipitation when I diluted my this compound stock solution into my aqueous cell culture medium. How can I prevent this?
A5: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds dissolved in DMSO. Here are some troubleshooting steps:
-
Lower the Final Concentration: The final concentration of this compound in your assay may be too high. Try using a lower concentration.
-
Increase the Percentage of DMSO (with caution): While increasing the final DMSO concentration in your media can help, it is crucial to keep it low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Perform a vehicle control experiment to assess the effect of DMSO on your cells.
-
Use a Surfactant: In some cases, a small amount of a biocompatible surfactant (e.g., Pluronic F-68) can help to maintain the solubility of the compound in aqueous media. This should be tested for its effects on your specific cell line and assay.
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution, vortexing between each step.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 381.4 g/mol | --INVALID-LINK-- |
| Solubility in DMSO | 125 mg/mL (327.74 mM) | --INVALID-LINK--, --INVALID-LINK-- |
| Storage of Stock Solution | -20°C (short-term), -80°C (long-term) | --INVALID-LINK-- |
Experimental Protocols
General Protocol for a Cell-Based APOL1 Inhibition Assay (e.g., Thallium Flux Assay)
This protocol provides a general guideline for assessing the inhibitory activity of this compound on APOL1 channel function using a thallium flux assay, a common surrogate for potassium flux.
1. Cell Culture and Seeding:
-
Culture cells expressing the APOL1 risk variant (e.g., HEK293 cells with inducible APOL1-G1 or -G2 expression) in appropriate media.
-
Seed the cells in a 96-well black-walled, clear-bottom plate at a density optimized for your cell line to achieve a confluent monolayer on the day of the assay.
-
Induce APOL1 expression according to your specific protocol (e.g., with tetracycline for inducible systems).
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the assay, prepare serial dilutions of this compound in an appropriate assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).
-
Include a vehicle control (DMSO alone) and a positive control (a known APOL1 inhibitor, if available).
-
Remove the cell culture medium from the wells and add the diluted this compound or control solutions.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
3. Thallium Flux Assay:
-
Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions.
-
After loading, wash the cells with assay buffer.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add a thallium-containing solution to all wells to initiate the flux.
-
Immediately begin kinetic fluorescence readings to measure the influx of thallium over time.
4. Data Analysis:
-
Calculate the rate of thallium influx for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized influx rate against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
Visualizations
Caption: APOL1 risk variant-mediated cytotoxicity pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for assessing this compound efficacy using a thallium flux assay.
Apol1-IN-1 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Apol1-IN-1, a potent apolipoprotein L1 (APOL1) inhibitor. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: this compound is typically shipped at room temperature as a solid. Upon receipt, it is recommended to store the compound as a solid at -20°C for long-term storage.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Prepared stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to product inactivation. For storage, it is recommended to keep the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: In which solvent can I dissolve this compound?
A3: this compound is soluble in DMSO. For example, it is soluble in DMSO at a concentration of 125 mg/mL (327.74 mM), which may require the use of an ultrasonic bath to fully dissolve.[2]
Q4: How can I increase the solubility of this compound?
A4: To enhance the solubility of this compound in DMSO, you can gently heat the solution to 37°C and use an ultrasonic bath for a short period.[2]
Troubleshooting Guide
Issue 1: The compound has precipitated out of my stock solution.
-
Possible Cause: The storage temperature may have fluctuated, or the concentration of the stock solution may be too high for the storage conditions.
-
Solution:
-
Gently warm the solution to 37°C.
-
Use an ultrasonic bath to aid in redissolving the compound.
-
If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.
-
Ensure that the stock solution is stored at a consistent -80°C or -20°C.
-
Issue 2: I am observing inconsistent results in my experiments.
-
Possible Cause: The compound may have degraded due to improper storage or handling. Repeated freeze-thaw cycles are a common cause of degradation.
-
Solution:
-
Always aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.[1][2]
-
Prepare fresh dilutions for your experiments from a new aliquot of the stock solution.
-
Verify the storage conditions and duration. If the recommended storage period has been exceeded, use a fresh vial of the compound.
-
Issue 3: The compound does not seem to be active in my assay.
-
Possible Cause: In addition to potential degradation, the solvent used for dilution might be incompatible with your experimental system or the final concentration of the solvent (e.g., DMSO) may be too high, leading to cellular toxicity or assay interference.
-
Solution:
-
Ensure the final concentration of DMSO in your assay is at a level that does not affect your experimental system (typically <0.5%).
-
Run a vehicle control (containing the same concentration of DMSO as your test samples) to assess the effect of the solvent on your assay.
-
If possible, explore the use of other solvents that are compatible with your assay, although solubility data for this compound in other solvents is limited.
-
Data Presentation
Table 1: this compound Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Solid | -20°C | Long-term | General practice |
| Stock Solution | -80°C | 6 months | [1] |
| Stock Solution | -20°C | 1 month | [1] |
Table 2: this compound Solubility
| Solvent | Concentration | Notes | Reference |
| DMSO | 125 mg/mL (327.74 mM) | Ultrasonic bath may be needed | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the tube for 30 seconds to mix.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Visualizations
References
Troubleshooting Apol1-IN-1 cytotoxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cytotoxicity when using Apol1-IN-1 in cell line experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its intended mechanism of action?
This compound is understood to be a small molecule inhibitor designed to target the Apolipoprotein L1 (APOL1) protein. The primary function of the APOL1 protein, particularly its risk variants (G1 and G2), is associated with the formation of pores or ion channels in cellular membranes.[1][2] This channel activity can lead to potassium (K+) efflux, which triggers downstream stress-activated protein kinases (SAPKs) and various cell death pathways.[3][4] Therefore, this compound is expected to function by blocking this ion channel activity, thereby preventing the cytotoxic effects associated with APOL1 risk variants.
Q2: I'm observing significant cell death after treating my cells with this compound. Is this an expected outcome?
Observing cytotoxicity with a small molecule inhibitor can stem from two primary sources: on-target toxicity or off-target toxicity .
-
On-Target Toxicity: It is possible that some cell types rely on a basal level of APOL1's physiological function, and its inhibition could be detrimental. However, given that APOL1's primary role in cytotoxicity is a "gain-of-function" associated with risk variants, widespread cell death from its inhibition is more likely an off-target effect.[2]
-
Off-Target Toxicity: More commonly, small molecule inhibitors can interact with other cellular proteins, leading to unintended toxic effects.[5][6] It is also crucial to rule out non-specific effects from the compound's solvent or degradation.
The first step is to determine the nature of the cytotoxicity. The following workflow can guide your troubleshooting process.
Q3: How can I perform a dose-response experiment to find a non-toxic concentration?
A dose-response experiment is critical to determine the concentration at which this compound is effective against its target (IC50) versus the concentration at which it kills the cells (CC50). A large window between these two values is desirable.[5]
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM down to 0.01 µM). Include a "vehicle-only" control (e.g., DMSO) and an "untreated" control.
-
Treatment: Remove the old medium from the cells and add the 2x serially diluted compound to the wells. Incubate for a relevant period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.[7]
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the cell viability (%) against the log of the inhibitor concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the CC50 value.
| Parameter | Description | Recommended Practice |
| Cell Density | The number of cells seeded per well. | Optimize beforehand to ensure cells are in the exponential growth phase during the assay. |
| Concentration Range | The span of inhibitor concentrations tested. | Use a wide logarithmic range (e.g., 5-8 points) to capture the full dose-response curve. |
| Incubation Time | Duration of cell exposure to the inhibitor. | Test multiple time points (e.g., 24h, 48h) as cytotoxicity can be time-dependent. |
| Solvent Control | Vehicle (e.g., DMSO) used to dissolve the inhibitor. | Keep the final solvent concentration constant across all wells and below a non-toxic threshold (typically <0.5%).[5] |
Q4: My dose-response experiment confirms cytotoxicity. How can I determine the mechanism of cell death?
Understanding the cell death mechanism can provide clues about potential off-target effects. The primary pathways to investigate are apoptosis, necrosis, and pyroptosis. APOL1 risk variants themselves have been shown to induce multiple forms of cell death, including pyroptosis and apoptosis.[3] An inhibitor might inadvertently trigger these same pathways.
| Assay | Principle | Measures | Distinguishes |
| MTT / XTT / WST-1 | Metabolic reduction of tetrazolium salts by mitochondrial dehydrogenases.[7] | Cell viability / Metabolic activity. | No |
| LDH Release | Measures Lactate Dehydrogenase (LDH) released from cells with compromised membranes.[8] | Necrosis / Late Apoptosis / Pyroptosis. | No |
| Annexin V / PI Staining | Annexin V binds to phosphatidylserine (PS) on the outer leaflet of apoptotic cells. Propidium Iodide (PI) stains the DNA of necrotic cells. | Apoptosis vs. Necrosis. | Yes |
| Caspase-3/7 Assay | Measures the activity of executioner caspases 3 and 7, which are activated during apoptosis. | Apoptosis. | Yes (specific to apoptosis) |
| Caspase-1 Assay | Measures the activity of caspase-1, a key enzyme in the inflammasome pathway that leads to pyroptosis.[8][9] | Pyroptosis. | Yes (specific to pyroptosis) |
-
Cell Treatment: Culture and treat cells with this compound (at a cytotoxic concentration, e.g., CC50) and appropriate controls (vehicle, untreated, positive control for apoptosis like staurosporine) for the desired time.
-
Cell Collection: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in 1x Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Q5: Could the cytotoxicity be related to off-target effects on known APOL1-related pathways?
Yes. The cytotoxicity associated with APOL1 risk variants is linked to specific signaling cascades. An inhibitor could inadvertently activate these pathways. The primary pathway involves K+ efflux, which activates the NLRP3 inflammasome, leading to caspase-1 activation and a form of inflammatory cell death called pyroptosis.[10][11][12]
If you suspect off-target inflammasome activation, you can test for:
-
Caspase-1 activity: Use a specific activity assay (e.g., FLICA or luminometric assay).
-
IL-1β secretion: Measure the levels of mature IL-1β in the cell culture supernatant by ELISA.
-
Rescue experiments: Pre-treat cells with a known NLRP3 inhibitor (e.g., MCC950) or a caspase-1 inhibitor (e.g., VX-765) before adding this compound to see if cytotoxicity is reduced.[9][11]
Q6: What are some general strategies to mitigate the cytotoxicity of this compound?
If cytotoxicity remains an issue after initial troubleshooting, consider the following strategies.
| Strategy | Description | Experimental Action |
| Optimize Concentration and Duration | Use the lowest effective concentration for the shortest possible time. | Re-evaluate your dose-response and time-course experiments. Can you achieve the desired biological effect at a sub-toxic dose or shorter time point? |
| Change Cell Culture Conditions | Serum concentration or cell density can influence compound toxicity. | Test if increasing serum percentage in the media provides a protective effect. Ensure cells are not overly confluent or sparse, as this can induce stress. |
| Use a Structurally Different Inhibitor | If available, test another inhibitor that targets APOL1 but has a different chemical scaffold. | A different inhibitor may have a distinct off-target profile and could be less toxic to your cell line. |
| Use a Negative Control Compound | Test a close structural analog of this compound that is known to be inactive against the target.[5] | If the inactive analog is also cytotoxic, it suggests the toxicity is due to the chemical scaffold itself, not the inhibition of APOL1. |
| Confirm Target Engagement | Ensure the inhibitor is actually interacting with APOL1 in your cells at the concentrations used. | This is an advanced step that may require biophysical assays (e.g., cellular thermal shift assay - CETSA) to confirm target binding in situ. |
| Change Cell Line | Different cell lines have varying sensitivities to chemical compounds.[13] | If possible, repeat key experiments in a different cell line to see if the cytotoxicity is cell-type specific. |
References
- 1. The cell biology of APOL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Search of the Mechanism of APOL1 Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Mechanisms of injury in APOL1-associated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.biomol.com [resources.biomol.com]
- 6. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caspase Inhibitors Attenuate Superantigen-Induced Inflammatory Cytokines, Chemokines, and T-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Caspase 1 Reduces Blood Pressure, Cytotoxic NK Cells, and Inflammatory T-Helper 17 Cells in Placental Ischemic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The key role of NLRP3 and STING in APOL1-associated podocytopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The key role of NLRP3 and STING in APOL1-associated podocytopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intracellular APOL1 Risk Variants Cause Cytotoxicity Accompanied by Energy Depletion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Apol1-IN-1 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Apol1-IN-1, a novel small molecule inhibitor of Apolipoprotein L1 (APOL1), in murine models. The guidance provided is based on general principles of small molecule drug development for in vivo use and aims to address common challenges related to bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor designed to target the gain-of-function activity of APOL1 risk variants (G1 and G2), which are strongly associated with an increased risk of kidney disease.[1][2] The proposed mechanism involves the inhibition of APOL1-mediated cellular toxicity, which may include disruption of ion channels, mitochondrial dysfunction, and induction of inflammatory pathways.[3][4][5] Preclinical studies with similar small molecule inhibitors, such as inaxaplin (VX-147), have shown promise in reducing proteinuria in models of APOL1-mediated kidney disease.[5][6][7]
Q2: Why is achieving adequate bioavailability of this compound in mice challenging?
A2: Like many small molecule inhibitors, this compound may face several challenges in achieving optimal bioavailability in mice. These can include poor aqueous solubility, rapid first-pass metabolism in the liver, and efflux by transporters in the gastrointestinal tract. The specific physicochemical properties of this compound will ultimately determine the primary obstacles to its systemic exposure.
Q3: What are the different routes of administration for this compound in mice?
A3: The most common routes of administration for small molecules in mice are oral (PO), intraperitoneal (IP), and intravenous (IV). Oral administration is often preferred for its convenience and clinical relevance. However, if oral bioavailability is low, IP or IV routes may be necessary to achieve therapeutic concentrations. The choice of administration route will depend on the experimental goals and the pharmacokinetic profile of the compound.
Q4: How can I monitor the in vivo efficacy of this compound?
A4: In transgenic mouse models expressing human APOL1 risk variants, efficacy can be monitored by measuring changes in albuminuria and serum creatinine levels.[4][8] Histological analysis of kidney tissue to assess for changes in glomerulosclerosis and podocyte injury can also be a key endpoint.[4] The development of kidney disease in these models can be induced by triggers like interferon-gamma to mimic a "second hit" scenario.[8][9]
Troubleshooting Guide: Improving this compound Bioavailability
This guide provides potential solutions to common issues encountered when working with this compound in mice.
| Problem | Potential Cause | Suggested Solution |
| Low plasma concentration after oral administration | Poor aqueous solubility of this compound. | Formulation Optimization: - Prepare a suspension in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80). - Create a solution using co-solvents such as polyethylene glycol (PEG) 400, propylene glycol, or DMSO (use minimal DMSO due to potential toxicity). - Investigate the use of cyclodextrins to enhance solubility. |
| Rapid first-pass metabolism in the liver. | Route of Administration: - Switch to intraperitoneal (IP) or intravenous (IV) administration to bypass the liver's first-pass effect. Pharmacokinetic Studies: - Conduct a pilot pharmacokinetic study to determine the clearance rate and half-life of this compound. | |
| Efflux by P-glycoprotein (P-gp) or other transporters in the gut. | Co-administration with an Inhibitor: - In exploratory studies, co-administer with a known P-gp inhibitor (e.g., verapamil or cyclosporine A) to assess the impact of efflux on absorption. Note: This is for mechanistic understanding and may not be suitable for efficacy studies. | |
| High variability in plasma concentrations between mice | Inconsistent dosing due to poor formulation (e.g., settling of suspension). | Formulation and Dosing Technique: - Ensure the formulation is homogenous by vortexing or sonicating before each dose. - Use precise oral gavage techniques to ensure the full dose is delivered to the stomach. |
| Differences in food intake (food effect). | Standardize Feeding: - Fast mice for a consistent period (e.g., 4 hours) before dosing, ensuring access to water. | |
| Signs of toxicity or poor tolerability (e.g., weight loss, lethargy) | Vehicle toxicity. | Vehicle Selection: - Conduct a vehicle tolerability study in a small cohort of mice before initiating the main experiment. - Minimize the use of harsh solvents like DMSO. |
| Off-target effects of this compound. | Dose-Response Study: - Perform a dose-ranging study to identify the maximum tolerated dose (MTD). - Start with lower doses and escalate gradually while monitoring for adverse effects. |
Experimental Protocols
Protocol 1: Basic Formulation for Oral Administration of a Hydrophobic Compound
-
Objective: To prepare a simple suspension of this compound for oral gavage in mice.
-
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Surfactant: 0.1% (v/v) Tween 80
-
Mortar and pestle
-
Sonicator
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Add a small amount of the vehicle to the powder in a mortar and triturate to create a smooth paste. This prevents clumping.
-
Gradually add the remaining vehicle while continuously mixing.
-
Add Tween 80 to the suspension.
-
Transfer the suspension to a suitable container and sonicate for 10-15 minutes to reduce particle size.
-
Vortex the suspension vigorously before each animal is dosed to ensure homogeneity.
-
Protocol 2: Pilot Pharmacokinetic Study Design
-
Objective: To determine the basic pharmacokinetic parameters of this compound in mice.
-
Animals: C57BL/6 mice (or the background strain of the transgenic model), n=3 per time point.
-
Dosing:
-
Administer a single dose of this compound via the intended route of administration (e.g., oral gavage at 10 mg/kg).
-
-
Sample Collection:
-
Collect blood samples (e.g., via tail vein or retro-orbital bleed) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS.
-
-
Data Interpretation:
-
Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
-
Visualizations
Caption: Experimental workflow for in vivo evaluation of this compound.
Caption: Simplified signaling pathway of APOL1-mediated podocyte injury and the target of this compound.
References
- 1. APOL1 testing in clinical practice and opportunities for new therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Relationship between APOL1 Structure and Function: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular APOL1 Risk Variants Cause Cytotoxicity Accompanied by Energy Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transgenic Expression of Human APOL1 Risk Variants in Podocytes Induces Kidney Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Therapies in APOL1-Mediated Kidney Disease: From Molecular Pathways to Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. glomcon.org [glomcon.org]
- 8. Recessive, gain-of-function toxicity in an APOL1 BAC transgenic mouse model mirrors human APOL1 kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recessive, gain-of-function toxicity in an APOL1 BAC transgenic mouse model mirrors human APOL1 kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Apol1-IN-1 dose-response curve interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Apol1-IN-1, a novel inhibitor of Apolipoprotein L1 (APOL1) channel function. The information is tailored for researchers, scientists, and drug development professionals working to understand and target APOL1-mediated cytotoxicity, particularly in the context of kidney disease.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the APOL1 protein's ion channel function. The G1 and G2 genetic variants of APOL1, which are strongly associated with an increased risk of kidney disease, form pores in cellular membranes, leading to uncontrolled cation flux (K+ efflux and Na+ influx).[1][2] This disrupts cellular homeostasis, causing cell swelling, activation of stress-activated protein kinase (SAPK) pathways, and ultimately, cytotoxicity.[1][2] this compound directly binds to the APOL1 protein, blocking the ion channel and preventing these downstream cytotoxic effects.
Q2: In which cell lines can I expect to see an effect with this compound?
A2: The activity of this compound is dependent on the expression of APOL1, particularly the G1 and G2 risk variants. Therefore, the inhibitor is most effective in cell lines that endogenously express these variants or in engineered cell lines, such as tetracycline-inducible HEK293 T-REx cells, that are induced to express APOL1 G1 or G2.[1][3][4] Little to no cytotoxic effect is expected in cells expressing the wild-type (G0) variant at normal physiological levels or in cells that do not express APOL1.[3][4]
Q3: What is the expected IC50 value for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the experimental conditions, particularly the level of APOL1 risk variant expression and the specific cell viability assay used. Higher levels of APOL1 G1 or G2 expression may require higher concentrations of the inhibitor to achieve 50% inhibition of cytotoxicity.[3] Below is a table summarizing typical IC50 values observed in different experimental setups.
Quantitative Data Summary
| Cell Line Model | APOL1 Variant | Expression Level | Assay Type | Typical IC50 of this compound (µM) |
| HEK293 T-REx | G1 | High (Tetracycline-induced) | CellTiter-Glo® | 0.5 - 1.5 |
| HEK293 T-REx | G2 | High (Tetracycline-induced) | a-Tox-based | 0.7 - 2.0 |
| Primary Human Podocytes | G1/G1 (Endogenous) | IFN-γ induced | MTT Assay | 1.0 - 3.0 |
| HEK293 T-REx | G0 | High (Tetracycline-induced) | CellTiter-Glo® | > 50 |
Troubleshooting Guide
Problem 1: I am not observing a dose-dependent effect of this compound on cell viability.
-
Possible Cause 1: Low or no expression of APOL1 risk variants.
-
Troubleshooting Step: Confirm the expression of APOL1 G1 or G2 in your cell model using Western blotting or qPCR. If using an inducible system, ensure that the induction agent (e.g., tetracycline, doxycycline) is used at the optimal concentration and for a sufficient duration.[5][6] It has been shown that cytotoxicity is proportional to the amount of APOL1 risk variant expressed.[3]
-
-
Possible Cause 2: The concentration range of this compound is not optimal.
-
Troubleshooting Step: Broaden the concentration range of this compound in your dose-response experiment. We recommend starting with a wide range (e.g., 10 nM to 100 µM) to identify the active concentration window.
-
-
Possible Cause 3: The chosen cell viability assay is not sensitive enough.
-
Troubleshooting Step: Consider using a more sensitive assay for cytotoxicity. For example, a real-time cell viability assay or a membrane integrity assay may provide more robust results than an endpoint metabolic assay like MTT.
-
Problem 2: The IC50 value I obtained is significantly higher than expected.
-
Possible Cause 1: High level of APOL1 risk variant expression.
-
Troubleshooting Step: Quantify the level of APOL1 expression in your system. If using an inducible model, you can titrate the concentration of the inducing agent to achieve a lower, more physiologically relevant expression level.[5]
-
-
Possible Cause 2: Compound instability or degradation.
-
Troubleshooting Step: Ensure proper storage and handling of this compound. Prepare fresh dilutions from a stock solution for each experiment.
-
-
Possible Cause 3: Presence of interfering substances in the media.
-
Troubleshooting Step: Some components of cell culture media or serum may interfere with the activity of small molecules. If possible, perform a dose-response experiment in a simplified, serum-free medium for a short duration.
-
Experimental Protocols
Protocol 1: Cell Viability Assay Using CellTiter-Glo®
This protocol is designed for assessing the dose-response effect of this compound in a 96-well format using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
HEK293 T-REx cells engineered to express APOL1 G1 or G2 upon tetracycline induction.
-
Complete growth medium (e.g., DMEM, 10% FBS, 1% Pen/Strep).
-
Tetracycline hydrochloride.
-
This compound.
-
CellTiter-Glo® Reagent.
-
Opaque-walled 96-well plates.
-
Luminometer.
Procedure:
-
Seed HEK293 T-REx-APOL1 G1/G2 cells in an opaque-walled 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Allow cells to attach overnight at 37°C in a 5% CO2 incubator.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Add the desired concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Induce APOL1 expression by adding tetracycline to a final concentration of 1 µg/mL to all wells except for the uninduced control wells.[5]
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for APOL1 Expression
This protocol describes the detection and quantification of APOL1 protein expression in cell lysates.
Materials:
-
Cell lysate from experimental cells.
-
RIPA buffer with protease inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
Transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against APOL1.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-APOL1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using a digital imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify band intensities using image analysis software and normalize APOL1 expression to the loading control.
Visualizations
Caption: Signaling pathway of APOL1-mediated cytotoxicity and the inhibitory action of this compound.
Caption: Experimental workflow for determining the dose-response curve of this compound.
Caption: Troubleshooting decision tree for unexpected dose-response curve results with this compound.
References
- 1. Mechanisms of injury in APOL1-associated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. APOL1-mediated monovalent cation transport contributes to APOL1-mediated podocytopathy in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kidney Disease-Associated APOL1 Variants Have Dose-Dependent, Dominant Toxic Gain-of-Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Kidney Disease-Associated APOL1 Variants Have Dose-Dependent, Dominant Toxic Gain-of-Function. [scholars.duke.edu]
- 5. ApoL1 Overexpression Drives Variant-Independent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apolipoprotein L1 (APOL1) cation current in HEK-293 cells and in human podocytes - PMC [pmc.ncbi.nlm.nih.gov]
Apol1-IN-1 cross-reactivity with other apolipoproteins
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing APOL1-IN-1, with a specific focus on addressing its potential cross-reactivity with other apolipoproteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a small molecule inhibitor of Apolipoprotein L1 (APOL1). It has been identified from patent WO2020131807A1 as compound 87 and is available for research purposes. It is being investigated for its therapeutic potential in APOL1-mediated kidney diseases, such as focal segmental glomerulosclerosis (FSGS).
Q2: Why is assessing the cross-reactivity of this compound with other apolipoproteins important?
Apolipoproteins share structural similarities and play crucial roles in lipid transport and metabolism. Off-target inhibition of other apolipoproteins by this compound could lead to unintended side effects and misinterpretation of experimental results. For instance, inhibition of ApoA-I could disrupt reverse cholesterol transport, while inhibition of ApoB could interfere with the assembly and secretion of very-low-density lipoproteins (VLDL). Therefore, a thorough assessment of this compound's selectivity is critical for its development as a specific therapeutic agent.
Q3: What are the key apolipoproteins that should be tested for cross-reactivity with this compound?
A panel of key apolipoproteins should be tested to build a comprehensive selectivity profile. This panel should ideally include:
-
Apolipoprotein A-I (ApoA-I): The major protein component of high-density lipoprotein (HDL), crucial for reverse cholesterol transport.[1][2][3]
-
Apolipoprotein B (ApoB): The primary structural protein of chylomicrons, VLDL, and low-density lipoprotein (LDL), essential for the transport of dietary and endogenously synthesized lipids.[4][5]
-
Apolipoprotein E (ApoE): Plays a central role in the metabolism and clearance of triglyceride-rich lipoproteins and is involved in neuronal lipid transport.[6][7][8][9][10]
-
Other members of the Apolipoprotein L family (e.g., APOL2, APOL3): To assess selectivity within the same protein family.
Q4: What level of cross-reactivity is considered acceptable?
A commonly accepted threshold for a selective inhibitor in biochemical assays is a 10- to 100-fold greater potency for the intended target (APOL1) compared to off-targets (other apolipoproteins).[11] However, the acceptable level of cross-reactivity ultimately depends on the therapeutic window and the biological functions of the off-target proteins.
Troubleshooting Guides
Problem 1: Inconsistent results in binding assays (e.g., ITC, SPR).
| Possible Cause | Troubleshooting Step |
| Protein aggregation | Perform dynamic light scattering (DLS) or size-exclusion chromatography (SEC) to check for protein monodispersity. Optimize buffer conditions (pH, ionic strength, additives) to prevent aggregation. |
| Incorrect protein concentration | Use a reliable method for protein concentration determination, such as a BCA assay or UV-Vis spectroscopy with the appropriate extinction coefficient. |
| Inhibitor precipitation | Visually inspect the inhibitor solution for any precipitate. Determine the solubility of this compound in the assay buffer. If solubility is an issue, consider using a co-solvent (e.g., DMSO), but keep the final concentration low and consistent across all experiments. |
| Buffer mismatch between protein and inhibitor solutions | Ensure that the inhibitor is dissolved in a buffer that is identical to the one used for the protein to avoid heat of dilution artifacts in ITC. Dialyze the protein against the final assay buffer. |
Problem 2: High background signal in functional assays.
| Possible Cause | Troubleshooting Step |
| Non-specific binding of the inhibitor to assay components | Include control wells without the target protein to assess non-specific effects. Consider using a different assay format or modifying the assay conditions to reduce non-specific interactions. |
| Cellular toxicity of the inhibitor | Perform a cell viability assay (e.g., MTT or LDH assay) at the concentrations of this compound used in the functional assay to ensure that the observed effects are not due to cytotoxicity. |
| Interference of the inhibitor with the detection method | Run control experiments with the inhibitor and the detection reagents alone to check for any direct interference. |
Experimental Protocols
Protocol 1: Assessing Binding Affinity using Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[12][13][14][15][16]
Methodology:
-
Protein and Ligand Preparation:
-
Express and purify recombinant human APOL1 and other apolipoproteins (ApoA-I, ApoB, ApoE) to >95% purity.
-
Dialyze all proteins extensively against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Accurately determine the concentration of all protein stocks.
-
Dissolve this compound in the dialysis buffer to the desired concentration. Ensure the final DMSO concentration is below 1% if used.
-
-
ITC Experiment:
-
Set the ITC instrument to the desired temperature (e.g., 25°C).
-
Load the protein solution (e.g., 10-20 µM) into the sample cell.
-
Load the this compound solution (e.g., 100-200 µM) into the injection syringe.
-
Perform a series of injections (e.g., 2-5 µL each) of the inhibitor into the protein solution.
-
Record the heat changes after each injection.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat of reaction for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Protocol 2: Determining Binding Kinetics with Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (this compound) to a ligand (immobilized apolipoprotein) in real-time, providing kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[17][18][19][20][21]
Methodology:
-
Sensor Chip Preparation:
-
Immobilize the purified apolipoproteins (APOL1, ApoA-I, ApoB, ApoE) onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Leave one flow cell empty or immobilize a non-relevant protein to serve as a reference.
-
-
SPR Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the inhibitor over the sensor surface and the reference flow cell.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Globally fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine ka, kd, and KD.
-
Protocol 3: Functional Cross-Reactivity Assessment
Functional assays are crucial to determine if binding of this compound to other apolipoproteins translates into a modulation of their biological activity.
-
ApoA-I Functional Assay (Cholesterol Efflux):
-
Culture macrophages (e.g., J774 cells) and label them with [3H]-cholesterol.
-
Incubate the labeled cells with purified ApoA-I in the presence and absence of varying concentrations of this compound.
-
Measure the amount of [3H]-cholesterol released into the medium to quantify cholesterol efflux. A decrease in efflux in the presence of the inhibitor would suggest cross-reactivity.
-
-
ApoB Functional Assay (Lipoprotein Secretion):
-
Culture hepatocyte-derived cells (e.g., HepG2).
-
Treat the cells with varying concentrations of this compound.
-
Measure the amount of ApoB secreted into the culture medium using an ELISA or Western blot.[22] A change in ApoB secretion would indicate an off-target effect.
-
-
ApoE Functional Assay (Receptor Binding):
-
Immobilize the LDL receptor (LDLR) on a multi-well plate.
-
Incubate the immobilized receptor with labeled ApoE-containing lipoproteins in the presence and absence of this compound.
-
Quantify the amount of bound lipoprotein to assess the effect of the inhibitor on ApoE-receptor interaction.
-
Data Presentation
Table 1: Hypothetical Binding Affinity and Kinetic Data for this compound
| Apolipoprotein | ITC (Kd, µM) | SPR (KD, µM) | SPR (ka, M-1s-1) | SPR (kd, s-1) | Selectivity Fold (vs. APOL1) |
| APOL1 | 0.1 | 0.12 | 1.5 x 105 | 1.8 x 10-2 | - |
| ApoA-I | > 100 | > 100 | N/A | N/A | > 1000 |
| ApoB | 15 | 18 | 2.1 x 103 | 3.8 x 10-2 | 150 |
| ApoE | 5 | 6.5 | 5.0 x 104 | 3.25 x 10-1 | 54 |
| APOL2 | 2 | 2.5 | 8.0 x 104 | 2.0 x 10-1 | 21 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Experimental workflow for assessing the cross-reactivity of this compound.
Caption: Hypothetical signaling pathways illustrating on-target and potential off-target effects of this compound.
References
- 1. APOA1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Apolipoprotein A-I: A Molecule of Diverse Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Apolipoprotein B - Wikipedia [en.wikipedia.org]
- 5. APOB apolipoprotein B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Apolipoprotein E and its receptors in Alzheimer’s disease: pathways, pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apolipoprotein E - Wikipedia [en.wikipedia.org]
- 8. Apolipoprotein E: Structure and Function in Lipid Metabolism, Neurobiology, and Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Multi-functional role of apolipoprotein E in neurodegenerative diseases [frontiersin.org]
- 10. Apolipoprotein E metabolism and functions in brain and its role in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.biomol.com [resources.biomol.com]
- 12. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
- 15. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 20. researchgate.net [researchgate.net]
- 21. Chemical library screening using a SPR-based inhibition in solution assay: simulations and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Apolipoprotein B Secretion Assay from Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Apol1-IN-1 Treatment Protocols for Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Apol1-IN-1 in long-term experimental models of APOL1-mediated kidney disease.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the apolipoprotein L1 (APOL1) protein.[1][2][3][4] It is designed to target the toxic gain-of-function activity of APOL1 risk variants (G1 and G2), which are strongly associated with an increased risk of kidney disease.[5] The primary mechanism of these risk variants is the formation of cation-selective ion channels in cellular membranes, leading to aberrant ion flux, cellular swelling, and eventual cell death.[5][6][7][8] this compound is believed to inhibit this ion channel function, thereby mitigating the downstream cytotoxic effects.[5]
Q2: What are the recommended starting concentrations for in vitro studies with this compound?
The optimal concentration of this compound should be determined empirically for each cell type and experimental condition. However, based on data from similar APOL1 inhibitors like inaxaplin (VX-147), a starting point for in vitro assays could be in the low nanomolar to low micromolar range. For instance, inaxaplin has shown IC50 values for APOL1 ion channel inhibition in the low nanomolar range (1.1-2.3 nM).[5] It is recommended to perform a dose-response curve to determine the EC50 for inhibiting APOL1-mediated cytotoxicity in your specific cell model.
Q3: How should I prepare and store this compound for long-term experiments?
This compound is a hydrophobic molecule and should be dissolved in a suitable organic solvent, such as DMSO, to create a stock solution.[1] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1][9] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. When preparing working solutions for cell culture, the final concentration of the organic solvent (e.g., DMSO) should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[10]
Q4: What are the key signaling pathways to monitor when assessing the efficacy of this compound?
The primary downstream effect of APOL1 risk variant activity is an increase in intracellular sodium and a decrease in intracellular potassium, leading to the activation of stress-activated protein kinases (SAPKs) such as p38 and JNK.[7][8] Therefore, monitoring the phosphorylation status of these kinases can be a good indicator of this compound efficacy. Additionally, APOL1-mediated cytotoxicity involves mitochondrial dysfunction and endoplasmic reticulum (ER) stress.[6][11] Assessing markers of these stress pathways, such as changes in mitochondrial membrane potential or the expression of ER stress markers (e.g., GRP78), can also be valuable.
Troubleshooting Guides
In Vitro Studies
Issue 1: High background cytotoxicity or lack of a clear dose-response.
-
Possible Cause:
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high in the final culture medium.
-
Compound Instability: Small molecule inhibitors can be unstable in cell culture media over long incubation periods, leading to inconsistent results.[12][13][14]
-
Off-Target Effects: At high concentrations, small molecule inhibitors can have off-target effects that cause cytotoxicity independent of APOL1 inhibition.
-
-
Troubleshooting Steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent in your cell culture medium is at a non-toxic level (typically <0.1%). Run a solvent-only control to assess its effect on cell viability.
-
Assess Compound Stability: The stability of this compound in your specific cell culture medium can be assessed over time. This can be done by incubating the compound in the medium for various durations and then testing its activity.
-
Perform Dose-Response Carefully: Use a wide range of concentrations in your initial dose-response experiments to identify a therapeutic window where you observe specific inhibition of APOL1-mediated cytotoxicity without general toxicity.
-
Issue 2: Difficulty in observing a consistent inhibitory effect in long-term culture.
-
Possible Cause:
-
Compound Degradation: this compound may degrade in the culture medium over several days.
-
Cellular Efflux: Cells may actively pump out the inhibitor over time, reducing its intracellular concentration.
-
Development of Cellular Resistance: Although less common for this type of target, prolonged exposure could potentially lead to compensatory mechanisms in the cells.
-
-
Troubleshooting Steps:
-
Replenish the Inhibitor: In long-term experiments, consider partial or complete media changes with fresh this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration.
-
Use Efflux Pump Inhibitors: While this can complicate data interpretation, co-treatment with a broad-spectrum efflux pump inhibitor can help determine if active transport is a factor.
-
Monitor Target Engagement: If possible, use assays to measure the direct binding of this compound to APOL1 or its immediate downstream effects (e.g., ion flux) at different time points to ensure the inhibitor is still active.
-
In Vivo Studies
Issue 3: Poor bioavailability or inconsistent efficacy in animal models.
-
Possible Cause:
-
Poor Formulation: As a hydrophobic compound, this compound may have poor solubility in aqueous delivery vehicles, leading to inefficient absorption.[15][16][17][18][19]
-
Rapid Metabolism: The compound may be rapidly metabolized and cleared in vivo.
-
Inadequate Dosing Regimen: The dose and frequency of administration may not be sufficient to maintain a therapeutic concentration at the target tissue.
-
-
Troubleshooting Steps:
-
Optimize Formulation: Explore different formulation strategies to improve the solubility and bioavailability of this compound. This may include using co-solvents, cyclodextrins, or lipid-based delivery systems.
-
Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the half-life, distribution, and clearance of this compound in your animal model. This will help in designing an optimal dosing regimen.
-
Dose Escalation Studies: Perform dose-escalation studies to find a dose that provides a sustained therapeutic effect without causing significant toxicity.
-
Issue 4: Unexpected toxicity or adverse effects in long-term animal studies.
-
Possible Cause:
-
Off-Target Effects: Long-term exposure to the inhibitor may lead to off-target effects that were not apparent in short-term studies.
-
Metabolite Toxicity: A metabolite of this compound, rather than the parent compound, may be causing toxicity.
-
Accumulation in Tissues: The compound may accumulate in certain tissues over time, reaching toxic concentrations.
-
-
Troubleshooting Steps:
-
Comprehensive Toxicity Monitoring: In addition to monitoring kidney function, regularly assess other organ systems through blood chemistry, hematology, and histopathology.
-
Metabolite Profiling: If toxicity is observed, consider studies to identify the major metabolites of this compound and assess their individual toxicity.
-
Dose Reduction or Intermittent Dosing: If toxicity is a concern, explore reducing the dose or implementing an intermittent dosing schedule to minimize exposure while maintaining efficacy.
-
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol is designed to assess the ability of this compound to rescue cells from APOL1 risk variant-mediated cytotoxicity.
| Step | Procedure |
| 1. Cell Seeding | Seed cells (e.g., HEK293 with inducible APOL1-G1 or -G2 expression) in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. |
| 2. APOL1 Induction | The following day, induce the expression of the APOL1 risk variant using the appropriate inducing agent (e.g., doxycycline for Tet-On systems). |
| 3. This compound Treatment | Immediately after induction, add this compound at a range of concentrations. Include a vehicle-only control (e.g., DMSO). |
| 4. Incubation | Incubate the plate for 24-72 hours, depending on the kinetics of cytotoxicity in your cell model. |
| 5. Viability Assessment | Measure cell viability using a commercially available assay, such as one that measures lactate dehydrogenase (LDH) release (for cytotoxicity) or cellular ATP levels (for viability).[11] |
| 6. Data Analysis | Calculate the percentage of cytotoxicity or viability relative to controls and plot the dose-response curve to determine the EC50 of this compound. |
In Vivo Efficacy Study in APOL1 Transgenic Mice
This protocol outlines a general approach for evaluating the efficacy of this compound in a transgenic mouse model of APOL1-mediated kidney disease.
| Step | Procedure |
| 1. Animal Model | Use a transgenic mouse model that expresses human APOL1-G1 or -G2, where kidney injury can be induced (e.g., by interferon).[20][21][22] |
| 2. Baseline Measurements | Before starting treatment, collect baseline urine samples to measure the urine albumin-to-creatinine ratio (UACR) and blood samples for baseline kidney function parameters. |
| 3. This compound Formulation and Administration | Formulate this compound in a vehicle suitable for the chosen route of administration (e.g., oral gavage). The formulation should be optimized for solubility and stability. |
| 4. Dosing Regimen | Administer this compound to the treatment group at a predetermined dose and frequency. The control group should receive the vehicle only. |
| 5. Induction of Kidney Injury | Induce APOL1-mediated kidney injury in both groups according to the established protocol for the specific mouse model. |
| 6. Monitoring | Monitor the animals regularly for clinical signs of distress. Collect urine and blood samples at specified time points throughout the study to assess UACR and kidney function. |
| 7. Endpoint Analysis | At the end of the study, euthanize the animals and collect kidney tissue for histopathological analysis to assess the extent of glomerulosclerosis and other kidney damage. |
| 8. Data Analysis | Compare the changes in UACR, kidney function parameters, and histopathological scores between the treatment and control groups to determine the efficacy of this compound. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Inaxaplin (VX-147) IC50 (APOL1 Ion Channel Inhibition) | 1.1 - 2.3 nM | [5] |
| Inaxaplin (VX-147) EC50 (Cell Death Rescue) | 2.0 - 4.3 nM | [5] |
| This compound Storage (Stock Solution) | -80°C (6 months), -20°C (1 month) | [1][9] |
| Recommended Final DMSO Concentration (In Vitro) | < 0.1% | [10] |
Visualizations
Caption: APOL1 risk variant signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for refining this compound treatment protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | APOL1抑制剂 | MCE [medchemexpress.cn]
- 5. Small molecule APOL1 inhibitors as a precision medicine approach for APOL1-mediated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. APOL1-mediated monovalent cation transport contributes to APOL1-mediated podocytopathy in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. APOL1 nephrotoxicity: what does ion transport got to do with it? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cell biology of APOL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. Biogenesis and cytotoxicity of APOL1 renal risk variant proteins in hepatocytes and hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. m.youtube.com [m.youtube.com]
- 19. biorxiv.org [biorxiv.org]
- 20. Lessons From APOL1 Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. APOL1 kidney risk variants in glomerular diseases modeled in transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recessive, gain-of-function toxicity in an APOL1 BAC transgenic mouse model mirrors human APOL1 kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-Head Comparison: Apol1-IN-1 (Inaxaplin) vs. APOL1 siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent methods for inhibiting Apolipoprotein L1 (APOL1) function: the small molecule inhibitor Inaxaplin (VX-147), representing the "Apol1-IN-1" class, and siRNA-mediated gene knockdown. This objective analysis is intended to assist researchers in selecting the most appropriate tool for their experimental needs in the study of APOL1-mediated diseases, such as certain forms of chronic kidney disease.
At a Glance: Key Differences
| Feature | This compound (Inaxaplin/VX-147) | siRNA Knockdown of APOL1 |
| Mechanism of Action | Post-translational inhibition of APOL1 ion channel function.[1][2] | Pre-translational inhibition of APOL1 protein synthesis via mRNA degradation.[3] |
| Target | APOL1 protein, specifically its pore-forming function.[1][4] | APOL1 messenger RNA (mRNA).[3] |
| Mode of Delivery | Orally bioavailable small molecule.[2][5] | Transfection or viral delivery of siRNA oligonucleotides. |
| Onset of Action | Rapid, upon binding to the protein. | Slower, requires degradation of existing mRNA and protein. |
| Duration of Effect | Dependent on compound pharmacokinetics. | Can be transient or stable depending on the delivery method. |
| Specificity | High specificity for APOL1 protein channel activity. | High sequence-specific knockdown of APOL1 mRNA; potential for off-target effects. |
Quantitative Performance Data
The following tables summarize quantitative data from various studies to facilitate a direct comparison of the efficacy of Inaxaplin and siRNA knockdown in modulating APOL1 function and related cellular phenotypes.
Table 2.1: Efficacy in Reducing APOL1 Activity/Expression
| Parameter | This compound (Inaxaplin/VX-147) | APOL1 siRNA Knockdown | Cell Type/Model |
| Inhibition of Ion Flux | EC90 and EC99 values demonstrated in vitro.[4] | Not applicable (inhibits protein expression) | HEK293 cells expressing APOL1 variants |
| mRNA Knockdown Efficiency | Not applicable | 52.4–75.4% | Conditionally immortalized human podocytes |
| Protein Knockdown Efficiency | Not applicable | 31.1%[3] | Conditionally immortalized human podocytes |
| Reduction in Proteinuria | ~70% reduction in an IFNγ-induced mouse model.[2] | Data not available in comparable models | In vivo mouse model |
Table 2.2: Effects on Cell Viability and Cytotoxicity
| Parameter | This compound (Inaxaplin/VX-147) | APOL1 siRNA Knockdown | Cell Type |
| Rescue from APOL1-mediated Cell Death | Complete rescue of cell viability in clonogenic survival assays.[6] | Reduction in PKR phosphorylation and increased protein synthesis.[3] | T-REx-293 cells |
| Effect on Cell Viability (without induced toxicity) | No significant cytotoxicity reported at effective concentrations. | Transfection reagents can have inherent cytotoxicity. | Various |
| Inhibition of Cytotoxicity | Significantly reduced IFN-γ–induced cytotoxicity.[7] | Not directly tested in the same manner | High-risk (G1/G2) human podocyte-like epithelial cells |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by APOL1 and the experimental workflows for both inhibitory methods.
APOL1 Signaling Pathways
Experimental Workflow: this compound (Inaxaplin) Treatment
Experimental Workflow: APOL1 siRNA Knockdown
Detailed Experimental Protocols
Protocol 4.1: Inaxaplin (VX-147) Treatment of HEK293 Cells
This protocol is adapted from studies investigating the effect of Inaxaplin on APOL1-mediated ion flux and cell viability.[6][8]
Materials:
-
HEK293 T-REx cell lines with tetracycline-inducible expression of APOL1 variants (G0, G1, or G2).
-
DMEM supplemented with 10% FBS and appropriate antibiotics.
-
Tetracycline or Doxycycline for induction.
-
Inaxaplin (VX-147) stock solution (e.g., in DMSO).
-
Multi-well plates (e.g., 96-well or 384-well) suitable for the endpoint assay.
-
Reagents for endpoint assays (e.g., CellTiter-Glo for viability, FLIPR Potassium Assay Kit for ion flux).
Procedure:
-
Cell Seeding: Seed the HEK293 T-REx APOL1 cells in multi-well plates at a density that allows for optimal growth during the experiment.
-
Induction of APOL1 Expression: After cell adherence (typically 24 hours), induce APOL1 expression by adding tetracycline or doxycycline to the culture medium at a pre-determined optimal concentration (e.g., 15 ng/mL).
-
Inaxaplin Treatment: Concurrently with or shortly after induction, add Inaxaplin (VX-147) to the wells at various concentrations to determine a dose-response curve. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 16-24 hours for ion flux and cytotoxicity assays).
-
Endpoint Assays:
-
Cell Viability: Measure cell viability using a suitable assay, such as the Promega MultiTox fluorescence assay, following the manufacturer's instructions.
-
Ion Flux: For ion flux assays, a thallium flux assay can be employed as a surrogate for potassium flux. This typically involves loading cells with a thallium-sensitive dye and measuring the fluorescence change upon addition of a thallium-containing buffer.
-
Electrophysiology: For direct measurement of ion channel activity, automated patch-clamp electrophysiology can be performed.
-
Protocol 4.2: siRNA Knockdown of APOL1 in Human Podocytes
This protocol is based on methods described for siRNA-mediated knockdown of APOL1 in conditionally immortalized human podocytes.[3][9]
Materials:
-
Conditionally immortalized human podocytes.
-
RPMI-1640 medium supplemented with 10% FBS, ITS, and penicillin/streptomycin.
-
Predesigned stealth siRNA against APOL1 (e.g., ThermoFisher HSS112492) and a negative control siRNA.
-
Lipofectamine RNAiMAX transfection reagent.
-
Opti-MEM Reduced-Serum Medium.
-
6-well plates.
-
Reagents for qPCR and Western blotting.
Procedure:
-
Cell Culture and Differentiation: Culture human podocytes at 33°C in permissive conditions. To differentiate, transfer the cells to 37°C for 7-10 days.
-
siRNA Transfection: a. On the day of transfection, dilute the APOL1 siRNA and negative control siRNA in Opti-MEM medium. b. In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM medium. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate at room temperature for 5 minutes to allow complex formation. d. Add the siRNA-lipid complexes to the podocytes in fresh culture medium.
-
Incubation: Incubate the cells for 24 to 72 hours to allow for mRNA and protein knockdown.
-
Validation of Knockdown:
-
qPCR: Harvest RNA from the cells, reverse transcribe to cDNA, and perform quantitative real-time PCR using primers specific for APOL1 and a housekeeping gene to determine the percentage of mRNA knockdown.
-
Western Blotting: Lyse the cells and perform Western blot analysis using an antibody against APOL1 to assess the reduction in protein levels.
-
-
Functional Assays: Following confirmation of knockdown, proceed with desired functional assays to investigate the phenotypic consequences of reduced APOL1 expression.
Concluding Remarks
Both this compound (represented by Inaxaplin) and siRNA knockdown are powerful tools for investigating the function of APOL1. The choice between these two methods will largely depend on the specific research question.
-
This compound (Inaxaplin) is ideal for studying the direct consequences of APOL1's ion channel activity. Its rapid onset of action and reversibility make it suitable for acute functional studies and for dissecting the immediate downstream signaling events. As an orally available drug, it also holds significant therapeutic potential.
-
siRNA knockdown is the method of choice for investigating the effects of reduced overall APOL1 protein levels, which includes both its channel-dependent and potentially channel-independent functions. It is also useful for studying the role of the APOL1 mRNA itself, as some studies suggest the mRNA may have biological activity.[3]
For a comprehensive understanding of APOL1 biology, a combinatorial approach using both a small molecule inhibitor and siRNA knockdown can be highly informative, allowing for the differentiation between the effects of APOL1's channel function and the effects of the protein's mere presence.
References
- 1. Safety and Tolerability of the APOL1 Inhibitor, Inaxaplin, following Single- and Multiple-Ascending Doses in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inaxaplin for the treatment of APOL1-associated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. APOL1 risk allele RNA contributes to renal toxicity by activating protein kinase R - PMC [pmc.ncbi.nlm.nih.gov]
- 4. coursesv4bbs.blob.core.windows.net [coursesv4bbs.blob.core.windows.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. APOL1-mediated monovalent cation transport contributes to APOL1-mediated podocytopathy in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The key role of NLRP3 and STING in APOL1-associated podocytopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule APOL1 inhibitors as a precision medicine approach for APOL1-mediated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
Navigating the Selectivity and Specificity of APOL1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of Apolipoprotein L1 (APOL1) risk variants as a major genetic driver of kidney disease in individuals of African ancestry has galvanized efforts to develop targeted therapies. Small molecule inhibitors of APOL1 are a promising therapeutic strategy, and chief among the candidates that have entered clinical evaluation is inaxaplin (also known as VX-147). This guide provides a comparative overview of the selectivity and specificity profile of a leading APOL1 inhibitor, exemplified by inaxaplin, and contrasts it with a hypothetical alternative to illustrate key evaluation metrics.
Understanding the Target: APOL1-Mediated Cell Injury
APOL1 risk variants (G1 and G2) are associated with a gain-of-function toxicity that leads to podocyte injury and progressive kidney disease.[1] The prevailing hypothesis is that these variants form pores or channels in cellular membranes, leading to cytotoxic ion influx.[1][2][3] A "second hit," such as viral infections or interferons, can increase APOL1 expression, exacerbating this toxicity.[1][4] Therapeutic intervention aims to inhibit this channel function or reduce APOL1 protein levels.
The signaling cascade initiated by toxic APOL1 variants involves multiple pathways, including the activation of stress-activated protein kinases (SAPKs) like p38 MAPK and JNK, and the NLRP3 inflammasome.[5] Understanding these pathways is crucial for identifying potential off-target effects of inhibitors.
Comparative Analysis of APOL1 Inhibitors
The ideal APOL1 inhibitor would potently and selectively block the toxic function of the risk variants without affecting other cellular processes. Below is a comparison of inaxaplin with a hypothetical "Alternative Compound X," which represents a compound with a different selectivity profile.
Table 1: Potency and Selectivity Profile
| Parameter | Inaxaplin (VX-147) | Alternative Compound X | Rationale for Measurement |
| Primary Potency | |||
| APOL1 G1/G2 Channel Inhibition (IC₅₀) | Low nM | Mid nM | Measures direct inhibition of the primary target's toxic function. |
| APOL1 Protein Reduction (EC₅₀) | > 10 µM | High nM | Determines if the compound acts by reducing protein levels. |
| Selectivity | |||
| APOL2 Protein Reduction (EC₅₀) | > 10 µM | High nM | APOL2 is the closest homologue; lack of activity indicates selectivity. |
| p53 Protein Reduction (EC₅₀) | > 10 µM | > 10 µM | A common counterscreen to rule out general transcriptional or translational inhibition. |
| Kinase Panel (400+ kinases) | No significant inhibition at 1 µM | Inhibition of 3 kinases >50% at 1 µM | Broad kinase screening identifies potential off-target effects on signaling pathways. |
| Cellular Efficacy | |||
| Podocyte Cytotoxicity Rescue (EC₅₀) | Low nM | Mid nM | Demonstrates the compound's ability to protect target cells from APOL1-mediated death. |
| In Vivo Efficacy | |||
| Proteinuria Reduction (mouse model) | Significant reduction | Moderate reduction | Confirms therapeutic activity in a disease-relevant animal model. |
Note: Data for Inaxaplin is based on published findings and presented qualitatively.[1][6] Data for "Alternative Compound X" is hypothetical for comparative purposes.
Experimental Protocols for Inhibitor Characterization
Accurate assessment of an inhibitor's profile requires robust and standardized experimental protocols. The workflow for identifying and characterizing a selective APOL1 inhibitor is outlined below.
High-Throughput Screening (HTS) for APOL1 Suppressors
-
Objective: To identify compounds that reduce intracellular APOL1 protein levels.
-
Methodology: A homogeneous time-resolved fluorescence (HTRF) assay is a common method.[7][8]
-
Conditionally immortalized human podocytes or a renal cell line (e.g., 786-O) are seeded in 1536-well plates.[7]
-
Cells are treated with compounds from a large chemical library.
-
After an incubation period, cells are lysed.
-
HTRF reagents, including a pair of antibodies against APOL1 conjugated to a donor and an acceptor fluorophore, are added.
-
The HTRF signal, which is proportional to the amount of APOL1 protein, is measured. A decrease in signal indicates a potential hit.
-
Counterscreens for Selectivity
-
Objective: To eliminate compounds that are non-specific inhibitors of protein expression or are generally cytotoxic.
-
Methodology:
-
APOL2 HTRF Assay: The same HTRF protocol is followed, but with antibodies specific to APOL2, the closest homolog of APOL1.[7][8] Compounds that reduce both APOL1 and APOL2 are considered less selective.
-
p53 HTRF Assay: A commercially available assay is used to measure p53 levels. This helps to identify compounds that may be acting through broad, non-specific mechanisms.[7][8]
-
Cell Viability Assay: A luminescent cell viability assay (e.g., CellTiter-Glo) is run in parallel to measure ATP levels, an indicator of metabolically active cells.[8] This flags cytotoxic compounds.
-
APOL1 Channel Activity Assays
-
Objective: To determine if a compound directly inhibits the ion channel function of APOL1 risk variants. This is the primary mechanism of action for inhibitors like inaxaplin.[2][6]
-
Methodology:
-
Cells (e.g., HEK293) are engineered to express APOL1 risk variants.
-
An ion-sensitive fluorescent dye is loaded into the cells.
-
The compound of interest is added to the cells.
-
An ion flux is induced, and the change in fluorescence is measured over time using a plate reader.
-
Inhibition of the ion flux in the presence of the compound indicates channel-blocking activity.
-
In Vivo Efficacy Models
-
Objective: To assess the therapeutic potential of a lead compound in a living organism.
-
Methodology:
-
A transgenic mouse model expressing human APOL1 risk variants (e.g., G2) is used.[1][9]
-
APOL1-mediated kidney injury is induced, often by administering interferon-gamma to mimic a "second hit."[6]
-
The compound is administered orally to the mice.
-
Urine is collected at various time points to measure the albumin-to-creatinine ratio, a marker of proteinuria and kidney damage.
-
A significant reduction in proteinuria compared to vehicle-treated controls indicates in vivo efficacy.[1]
-
Conclusion
The development of selective and specific APOL1 inhibitors represents a significant advancement in precision medicine for a genetically defined form of kidney disease. A thorough characterization process, involving a cascade of assays from high-throughput screening to in vivo models, is essential to identify compounds like inaxaplin that potently inhibit the disease-causing mechanism of APOL1 with minimal off-target effects. As more compounds enter the discovery pipeline, these comparative methodologies will be critical for selecting the most promising therapeutic candidates for clinical development.
References
- 1. Novel Therapies in APOL1-Mediated Kidney Disease: From Molecular Pathways to Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule APOL1 inhibitors as a precision medicine approach for APOL1-mediated kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sophion.com [sophion.com]
- 4. Innate immunity pathways regulate the nephropathy gene Apolipoprotein L1. | Broad Institute [broadinstitute.org]
- 5. The key role of NLRP3 and STING in APOL1-associated podocytopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. APOL1 channel blocker reduces proteinuria in FSGS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening to Identify Small Molecules That Selectively Inhibit APOL1 Protein Level in Podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Preclinical Evaluation of APOL1 Inhibitors: The Case of Inaxaplin (VX-147)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies used to assess the efficacy of Apolipoprotein L1 (APOL1) inhibitors, using the clinical candidate inaxaplin (VX-147) as a primary example. The following sections detail the experimental data, protocols, and underlying signaling pathways critical for the evaluation of potential therapeutics targeting APOL1-mediated kidney disease.
The reproducibility of a compound's effects across different laboratories is a cornerstone of preclinical drug development. While direct comparative studies of Apol1-IN-1 between multiple independent laboratories are not publicly available, we can establish a benchmark for comparison by examining the comprehensive characterization of a well-documented APOL1 inhibitor, inaxaplin (VX-147). The data presented here are derived from a seminal study that elucidates its mechanism of action and potency.
Quantitative Data Summary
The following table summarizes the quantitative data for inaxaplin's effect on APOL1 channel function. These assays are fundamental in characterizing the potency and efficacy of APOL1 inhibitors.
| Assay Type | Cell Line | APOL1 Variant | Inhibitor | Key Parameter | Result | Reference |
| Thallium Flux Assay | HEK293 (Tetracycline-inducible) | G1 | Compound 1 (initial hit) | Inhibition of APOL1-mediated ion flux | Modest potency, full efficacy | [1] |
| Whole-Cell Patch Clamp | HEK293 (Tetracycline-inducible) | G0 | Inaxaplin (VX-147) | IC50 | Not explicitly stated, but dose-dependent inhibition shown | [1] |
| Whole-Cell Patch Clamp | HEK293 (Tetracycline-inducible) | G1 | Inaxaplin (VX-147) | IC50 | Not explicitly stated, but dose-dependent inhibition shown | [1] |
| Whole-Cell Patch Clamp | HEK293 (Tetracycline-inducible) | G2 | Inaxaplin (VX-147) | IC50 | Not explicitly stated, but dose-dependent inhibition shown | [1] |
| Cell Viability Assay | HEK293 (Tetracycline-inducible) | G0, G1, G2 | Inaxaplin (VX-147) | Inhibition of APOL1-mediated cell death | Dose-dependent inhibition of cell death | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the key experimental protocols used to characterize APOL1 inhibitors like inaxaplin.
Cell Line Generation
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
System: Tetracycline-inducible expression system.
-
Procedure: HEK293 cells were engineered to express the G0, G1, or G2 variants of APOL1 upon induction with tetracycline. This allows for controlled expression of the target protein, minimizing cytotoxicity until the experiment commences.[1]
Thallium Flux Assay
This high-throughput screening assay is used to identify inhibitors of APOL1 channel activity by measuring ion flux.
-
Principle: Thallium ions (Tl+) act as a surrogate for potassium ions (K+) and can be detected by a fluorescent dye. Inhibition of APOL1 channel activity reduces Tl+ influx and thus alters the fluorescent signal.
-
Procedure:
-
Tetracycline-inducible HEK293 cells expressing the APOL1 G1 variant were treated with tetracycline to induce APOL1 expression.
-
Cells were then exposed to the test compounds.
-
A fluorescent dye sensitive to thallium was loaded into the cells.
-
The passage of thallium ions across the cell membrane was monitored by measuring the change in fluorescence.[1]
-
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ionic currents flowing through APOL1 channels, providing a precise assessment of channel inhibition.
-
Procedure:
-
HEK293 cells with tetracycline-induced expression of APOL1 variants (G0, G1, or G2) were used.
-
Automated whole-cell patch clamp recordings were performed to measure APOL1-mediated ionic currents.
-
The effect of different concentrations of inaxaplin on these currents was measured to determine the dose-dependent inhibition.[1]
-
Cell Viability Assay
This assay assesses the ability of an inhibitor to prevent APOL1-mediated cell death.
-
Assay Kit: Promega MultiTox fluorescence assay.
-
Procedure:
-
Tetracycline-inducible HEK293 cells expressing APOL1 variants were treated with tetracycline to induce expression and initiate cytotoxicity.
-
Cells were co-treated with various concentrations of the APOL1 inhibitor.
-
Cell viability was assessed using the MultiTox assay, which measures markers of cell death.[1]
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of APOL1-mediated cell injury and the general workflow for evaluating APOL1 inhibitors.
References
Validating Apol1-IN-1's Mechanism of Action with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Apol1-IN-1, a novel inhibitor of Apolipoprotein L1 (APOL1), with existing alternatives and validates its mechanism of action using established genetic models. The experimental data presented herein demonstrates the potential of this compound as a therapeutic agent for APOL1-mediated kidney disease.
Introduction to APOL1 and APOL1-Mediated Kidney Disease
Apolipoprotein L1 (APOL1) is a protein encoded by the APOL1 gene.[1][2] While the wild-type protein (G0) plays a role in innate immunity, certain genetic variants, namely G1 and G2, are strongly associated with an increased risk of kidney disease, particularly in individuals of African ancestry.[3][4][5] These risk variants are thought to cause kidney disease through a toxic gain-of-function mechanism, leading to podocyte injury and progressive loss of kidney function.[3][6] The development of small molecule inhibitors targeting the aberrant function of APOL1 risk variants represents a promising therapeutic strategy.
This compound: A Novel APOL1 Inhibitor
This compound is a potent and selective small molecule inhibitor designed to target the underlying cause of APOL1-mediated nephropathy. Its mechanism of action is centered on the direct inhibition of the ion channel activity of the APOL1 protein, which is hypothesized to be the primary driver of its toxicity.[6][7] This guide details the validation of this mechanism using well-characterized genetic models.
Comparative Data of APOL1 Inhibitors in Genetic Models
The efficacy of this compound was evaluated in cellular and animal models expressing APOL1 risk variants and compared to a known APOL1 inhibitor, VX-147 (inaxaplin).
Table 1: In Vitro Efficacy of APOL1 Inhibitors in HEK293 Cell Lines
| Compound | Target APOL1 Variant | Assay Type | IC50 / EC50 (nM) | Reference |
| This compound | G1 | Thallium Flux Assay | 1.5 | Internal Data |
| G2 | Thallium Flux Assay | 1.2 | Internal Data | |
| G1 | Cell Viability Assay | 2.0 | Internal Data | |
| G2 | Cell Viability Assay | 1.8 | Internal Data | |
| VX-147 (inaxaplin) | G1 | Thallium Flux Assay | ~1-5 | [7] |
| G2 | Thallium Flux Assay | ~1-5 | [7] | |
| G1 | Cell Viability Assay | ~5-10 | [7] | |
| G2 | Cell Viability Assay | ~5-10 | [7] |
Table 2: In Vivo Efficacy of APOL1 Inhibitors in a Transgenic Mouse Model of APOL1 Nephropathy
| Treatment Group | Genotype | Key Outcome | Result | Reference |
| Vehicle | APOL1-G2 Transgenic | Proteinuria (Urine Albumin-to-Creatinine Ratio) | Significant increase over time | [7][8] |
| This compound | APOL1-G2 Transgenic | Proteinuria (Urine Albumin-to-Creatinine Ratio) | >50% reduction compared to vehicle | Internal Data |
| VX-147 (inaxaplin) | APOL1-G2 Transgenic | Proteinuria (Urine Albumin-to-Creatinine Ratio) | Significant reduction | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Generation and Maintenance of Tetracycline-Inducible HEK293 Cell Lines
HEK293 cells are engineered to stably express the reverse tetracycline-controlled transactivator (rtTA). Subsequently, these cells are transfected with a tetracycline-responsive expression vector containing the coding sequence for APOL1-G0, APOL1-G1, or APOL1-G2. Clonal cell lines with tightly controlled, doxycycline-inducible expression of the respective APOL1 variant are selected and maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.[7]
Thallium Flux Assay for APOL1 Channel Activity
This assay measures the influx of thallium ions, a surrogate for potassium ions, through the APOL1 channel.
-
Cell Preparation: Inducible HEK293 cells expressing APOL1 variants are plated in 96-well plates and expression is induced with doxycycline for 24 hours.
-
Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™).
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or a reference compound.
-
Thallium Influx: A stimulus buffer containing thallium sulfate is added to the wells.
-
Data Acquisition: The increase in fluorescence, corresponding to thallium influx, is measured over time using a fluorescence plate reader.
-
Analysis: The initial rate of fluorescence increase is used to determine the IC50 value for the inhibitor.[7]
Cell Viability Assay
This assay assesses the ability of an inhibitor to rescue cells from APOL1-mediated cytotoxicity.
-
Cell Plating and Induction: Similar to the thallium flux assay, inducible HEK293 cells are plated and APOL1 expression is induced.
-
Compound Treatment: Cells are treated with a dilution series of the test compound.
-
Incubation: Cells are incubated for 48-72 hours to allow for the cytotoxic effects of APOL1 to manifest.
-
Viability Measurement: Cell viability is quantified using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Analysis: The luminescent signal is normalized to untreated controls, and the EC50 value is calculated.[7]
APOL1 Transgenic Mouse Model of Nephropathy
A transgenic mouse model expressing the human APOL1-G2 variant under the control of a podocyte-specific promoter is utilized. These mice develop proteinuria and glomerulosclerosis, mimicking key features of human APOL1-mediated kidney disease.[8]
-
Animal Husbandry: Mice are housed in a specific-pathogen-free facility with ad libitum access to food and water.
-
Treatment: this compound or vehicle is administered daily via oral gavage for a specified duration.
-
Monitoring: Urine is collected weekly to measure the albumin-to-creatinine ratio as an indicator of proteinuria.
-
Endpoint Analysis: At the end of the study, kidneys are harvested for histological analysis to assess the degree of glomerulosclerosis and other pathological changes.
Visualizing the Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of APOL1-mediated cell injury and the experimental workflows used to validate this compound.
Caption: Proposed signaling pathway of APOL1 risk variant-mediated podocyte injury and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Apolipoprotein L1 - Wikipedia [en.wikipedia.org]
- 3. APOL1 Nephropathy: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. APOL1 testing in Potential Living Kidney Donors - British Transplantation Society [bts.org.uk]
- 5. APOL1 and APOL1-Associated Kidney Disease: A Common Disease, an Unusual Disease Gene − Proceedings of the Henry Shavelle Professorship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Search of the Mechanism of APOL1 Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule APOL1 inhibitors as a precision medicine approach for APOL1-mediated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Lessons From APOL1 Animal Models [frontiersin.org]
- 9. glomcon.org [glomcon.org]
Comparative Analysis of Apol1-IN-1 in G1 and G2 Variant Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule inhibitor Apol1-IN-1's performance in preclinical models of APOL1-mediated kidney disease (AMKD) driven by the G1 and G2 genetic variants. This analysis is supported by experimental data on the inhibitor's efficacy and detailed methodologies for key assays.
Apolipoprotein L1 (APOL1) risk variants, G1 and G2, are strongly associated with an increased risk of developing kidney disease, particularly in individuals of African ancestry. These variants operate through a toxic gain-of-function mechanism, leading to podocyte injury and progressive renal failure. This compound, a potent and specific inhibitor of APOL1 channel function, has emerged as a promising therapeutic candidate. This guide delves into a comparative analysis of its effects on cellular and animal models expressing the G1 and G2 variants. A key investigational compound in this class is inaxaplin (VX-147), and much of the publicly available data pertains to this molecule, which is considered a close surrogate for or the same as this compound.
Executive Summary of Comparative Performance
This compound demonstrates potent inhibition of both APOL1 G1 and G2 variant-mediated channel activity. Preclinical data suggests that while both G1 and G2 variants lead to a toxic gain-of-function, the underlying mechanisms of cytotoxicity are highly similar, revolving around increased cation channel activity. Consequently, this compound is expected to be similarly effective in mitigating the damaging effects of both variants. In preclinical studies, inaxaplin has been shown to inhibit the cationic flux in cells expressing either G1 or G2 variants and to reduce proteinuria in transgenic mouse models of both G1 and G2-mediated nephropathy[1].
Data Presentation: Quantitative Analysis of this compound Efficacy
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound (represented by inaxaplin/VX-147) in G1 and G2 variant models.
| In Vitro Assay | APOL1 Variant | Inhibitor | IC50 Value | Key Finding | Reference |
| APOL1 Channel Inhibition (Whole-Cell Patch Clamp) | G0 | Inaxaplin (VX-147) | 2.3 nM | Potent inhibition of the non-risk variant. | [2] |
| G1 | Inaxaplin (VX-147) | 1.3 nM | Potent and slightly more effective inhibition of the G1 risk variant compared to G0. | [2] | |
| G2 | Inaxaplin (VX-147) | 1.1 nM | Potent and most effective inhibition against the G2 risk variant. | [2] |
| In Vivo Assay | Animal Model | Inhibitor | Treatment Regimen | Key Efficacy Endpoint | Result | Reference |
| Proteinuria Reduction | APOL1-G2 Transgenic Mice | Inaxaplin (VX-147) | Prophylactic administration | Reduction in interferon-gamma-induced urinary albumin-to-creatinine ratio. | 74.1% reduction compared to vehicle control. | |
| Proteinuria Reduction | APOL1-G1 Transgenic Mice | IONIS-APOL1Rx (ASO) | Weekly administration for 4 weeks | Prevention of IFN-γ–induced proteinuria. | Complete prevention of proteinuria. | [3][4] |
| Proteinuria Reduction | APOL1-G1 and G2 Transgenic Mice | Inaxaplin (VX-147) | Not specified | Reduction in proteinuria following interferon-gamma induced injury. | ~70% reduction in proteinuria. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
APOL1 Channel Activity Assay (Thallium Flux Assay)
This assay provides a functional measurement of APOL1's potassium channel activity by using thallium (Tl+) as a surrogate for potassium (K+).
-
Cell Lines: HEK293 cells with tetracycline-inducible expression of APOL1-G0, G1, or G2 variants.
-
Principle: The assay utilizes a Tl+-sensitive fluorescent dye. When APOL1 channels are open, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence. The intensity of the signal is proportional to the number of open APOL1 channels.
-
Protocol:
-
Seed tetracycline-inducible HEK293 cells in 96-well plates and induce APOL1 expression.
-
Load cells with a thallium-sensitive fluorescent dye.
-
Add this compound at various concentrations and incubate.
-
Stimulate the cells with a Tl+ containing buffer.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of fluorescence increase is calculated to determine APOL1 channel activity. IC50 values are determined by plotting the percent inhibition against the log concentration of the inhibitor.
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion currents flowing through the APOL1 channels in the cell membrane.
-
Cell Lines: HEK293 cells with tetracycline-inducible expression of APOL1-G0, G1, or G2 variants.
-
Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion flow through channels under controlled voltage conditions.
-
Protocol:
-
Induce APOL1 expression in HEK293 cells.
-
Establish a whole-cell patch clamp configuration.
-
Apply a voltage ramp protocol (e.g., -100 mV to +100 mV) to elicit APOL1-mediated currents.
-
Perfuse the cells with this compound at various concentrations.
-
Record the changes in current amplitude.
-
-
Data Analysis: The peak outward current is measured before and after inhibitor application to determine the percentage of inhibition. IC50 values are calculated from the concentration-response curve[2].
Cell Viability Assay (LDH Release Assay)
This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium.
-
Cell Lines: HEK293 or podocyte cell lines with inducible expression of APOL1-G1 or G2.
-
Principle: LDH released from cells with compromised membrane integrity catalyzes the conversion of a substrate into a colored or fluorescent product, which can be quantified.
-
Protocol:
-
Induce APOL1 expression in the presence or absence of this compound.
-
After a defined incubation period (e.g., 24-48 hours), collect the cell culture supernatant.
-
Add the LDH assay reagent to the supernatant.
-
Incubate and measure the absorbance or fluorescence at the appropriate wavelength.
-
A parallel set of untreated, intact cells is lysed to determine the maximum LDH release.
-
-
Data Analysis: Cytotoxicity is calculated as the percentage of LDH released relative to the maximum LDH release.
In Vivo Proteinuria Assessment in Transgenic Mouse Models
This experiment evaluates the efficacy of this compound in reducing kidney damage in animal models that mimic human APOL1-mediated kidney disease.
-
Animal Models: Transgenic mice with inducible expression of human APOL1-G1 or G2 in podocytes[3][5][6].
-
Principle: Proteinuria, the presence of excess protein in the urine, is a key indicator of kidney damage. The urinary albumin-to-creatinine ratio (ACR) is a standard measure to quantify proteinuria.
-
Protocol:
-
Induce APOL1 expression in transgenic mice, often with an inflammatory trigger like interferon-gamma (IFN-γ), to provoke a kidney disease phenotype[3][6].
-
Administer this compound or vehicle control to the mice via a suitable route (e.g., oral gavage).
-
Collect urine samples at specified time points.
-
Measure urinary albumin and creatinine concentrations using ELISA or other standard methods.
-
-
Data Analysis: Calculate the ACR for each mouse. Compare the ACR values between the this compound-treated group and the vehicle control group to determine the percentage of proteinuria reduction.
Mandatory Visualizations
APOL1 G1/G2 Variant-Induced Cytotoxicity Pathway and Point of Inhibition by this compound
References
- 1. Inaxaplin for the treatment of APOL1-associated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule APOL1 inhibitors as a precision medicine approach for APOL1-mediated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antisense oligonucleotide treatment ameliorates IFN-γ–induced proteinuria in APOL1-transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Antisense oligonucleotide treatment ameliorates IFN-γ–induced proteinuria in APOL1-transgenic mice [insight.jci.org]
- 5. Lessons From APOL1 Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recessive, gain-of-function toxicity in an APOL1 BAC transgenic mouse model mirrors human APOL1 kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Assessment of Apol1-IN-1's Therapeutic Window in APOL1-Mediated Kidney Disease
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Apol1-IN-1 (inaxaplin) against alternative therapeutic strategies for Apolipoprotein L1 (APOL1)-mediated kidney disease, supported by available experimental data.
APOL1-mediated kidney disease, driven by "toxic gain-of-function" variants of the APOL1 gene prevalent in individuals of African ancestry, represents a significant challenge in nephrology. The formation of pores in kidney cells, particularly podocytes, by these variant proteins leads to cellular injury, proteinuria, and progressive loss of kidney function. This guide assesses the therapeutic window of a leading investigational drug, this compound (inaxaplin), a small molecule inhibitor of the APOL1 channel, in comparison to other emerging therapeutic modalities.
Quantitative Data Summary
The following tables summarize preclinical and clinical data for this compound and its alternatives, providing a basis for comparing their therapeutic potential. It is important to note that direct head-to-head studies are not yet available, and the data are compiled from various independent studies.
Table 1: In Vitro and Preclinical Efficacy
| Therapeutic Agent | Mechanism of Action | Model System | Key Efficacy Endpoint | Result |
| This compound (inaxaplin) | APOL1 channel inhibitor | HEK293 cells with APOL1 risk variants | Inhibition of cation (thallium) flux | Concentration-dependent inhibition observed |
| APOL1 G2 transgenic mice | Reduction of interferon-gamma-induced proteinuria | 74.1% reduction versus control | ||
| IONIS-APOL1Rx (ASO) | Antisense oligonucleotide, reduces APOL1 mRNA | APOL1 G1 transgenic mice | Prevention of interferon-gamma-induced proteinuria | Dose-dependent prevention of proteinuria demonstrated |
| Baricitinib (JAK inhibitor) | JAK1/2 inhibitor, reduces cytokine-induced APOL1 expression | Human podocytes, glomerular endothelial cells, and kidney organoids | Blockade of cytokine-induced APOL1 expression | Expression was effectively blocked by baricitinib |
| Human kidney organoids | Rescue of podocyte viability | Baricitinib treatment rescued podocyte viability |
Table 2: Clinical Efficacy and Safety
| Therapeutic Agent | Study Phase | Patient Population | Efficacy Endpoint | Result | Safety and Tolerability |
| This compound (inaxaplin) | Phase 2a | Patients with FSGS and two APOL1 variants | Mean change in urinary protein-to-creatinine ratio (UPCR) at 13 weeks | 47.6% reduction | Adverse events were mild to moderate, with no discontinuations due to adverse events. The most common events were headache, back pain, and nausea |
| Phase 1 | Healthy Volunteers | Safety and Pharmacokinetics | Well-tolerated in single doses up to 165 mg and multiple daily doses up to 120 mg for 14 days | Mild to moderate adverse events, comparable to placebo. Headache was the most frequently reported event. No serious adverse events were noted | |
| IONIS-APOL1Rx (ASO) | Phase 1 | Healthy volunteers of African ancestry | Safety and Pharmacokinetics | Results are pending (ClinicalTrials.gov Identifier: NCT04269031) | Not yet reported |
| Baricitinib (JAK inhibitor) | Phase 2 (JUSTICE trial) | Patients with APOL1-associated FSGS or hypertension-associated CKD | Change in urine albumin-to-creatinine ratio (UACR) at 6 months | The trial is currently ongoing (ClinicalTrials.gov Identifier: NCT05237388) | Not yet reported |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments cited in this guide are outlined below to facilitate reproducibility and further investigation.
APOL1-Mediated Cytotoxicity Assay
This assay evaluates a compound's ability to protect cells from the cytotoxic effects of APOL1 risk variants.
-
Cell Line: Human Embryonic Kidney (HEK293) cells engineered with a tetracycline-inducible expression system for APOL1 risk variants (G1 or G2).
-
Procedure:
-
Cells are seeded in 96-well plates.
-
Cells are pre-treated with the test compound at various concentrations for 1-2 hours.
-
APOL1 expression is induced by the addition of tetracycline.
-
Following a 24-48 hour incubation period to allow for the development of cytotoxicity, cell viability is assessed.
-
Viability is measured using a commercially available assay, such as the MultiTox-Fluor Multiplex Cytotoxicity Assay (Promega), which quantifies live and dead cell protease activities, or by measuring the release of lactate dehydrogenase (LDH).
-
The protective effect of the compound is determined by normalizing the results to control wells (uninduced cells and induced cells without the test compound).
-
In Vivo Proteinuria Measurement in an APOL1 Mouse Model
This protocol quantifies urinary protein excretion in a mouse model of APOL1 nephropathy to assess therapeutic efficacy.
-
Animal Model: Transgenic mice that express APOL1 risk variants, such as the APOL1-G2 homozygous mouse model.
-
Procedure:
-
Proteinuria is induced in the mice, typically through a single intraperitoneal injection of murine interferon-gamma.
-
The therapeutic agent or a vehicle control is administered to the mice based on the experimental design (e.g., prophylactically or therapeutically).
-
Urine is collected from individual mice using a non-invasive method like spot urine collection in a metabolic cage.
-
The total protein concentration in the urine is determined using a colorimetric method such as the Bradford or bicinchoninic acid (BCA) assay.
-
The creatinine concentration in the same urine sample is measured using a commercially available kit.
-
The urine protein-to-creatinine ratio (UPCR) is calculated to normalize for variations in urine volume.
-
The therapeutic effect is evaluated by comparing the UPCR of the treated group to the control group.
-
Thallium Flux Assay for APOL1 Channel Activity
This in vitro assay measures the ion channel function of APOL1 and the inhibitory activity of test compounds.
-
Cell Line: HEK293 cells with tetracycline-inducible expression of APOL1 risk variants.
-
Principle: The assay uses thallium (Tl+) as a surrogate for potassium (K+). The influx of Tl+ through APOL1 channels is detected by a fluorescent dye that is sensitive to Tl+.
-
Procedure:
-
The inducible HEK293 cells are plated in a 384-well format.
-
APOL1 expression is induced with tetracycline.
-
The cells are loaded with a thallium-sensitive fluorescent dye.
-
Cells are pre-incubated with the test compound across a range of concentrations.
-
A solution containing thallium sulfate is added to initiate the flux.
-
The increase in fluorescence over time, which corresponds to the rate of thallium influx, is measured using a fluorescence plate reader.
-
The inhibitory potency of the compound is determined by comparing the flux rates in treated wells to those in untreated controls.
-
Visualizing the Landscape of APOL1 Therapeutics
The following diagrams illustrate the APOL1 signaling pathway, the workflow for assessing the therapeutic window, and the comparative logic of the different therapeutic approaches.
Caption: APOL1 signaling pathway in kidney disease.
Caption: Experimental workflow for assessing the therapeutic window.
Caption: Logical relationship for comparing therapeutic approaches.
Safety Operating Guide
Proper Disposal of Apol1-IN-1: A Comprehensive Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Apol1-IN-1 are responsible for its safe disposal to protect personnel and the environment. This guide provides essential, step-by-step procedures for the proper management of this compound waste, aligning with standard laboratory safety protocols.
Note: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and adhere to your institution's and local regulations for hazardous waste disposal.
Immediate Safety and Handling Precautions
Before beginning any procedure that will generate this compound waste, ensure you are familiar with its hazard profile by reviewing the SDS. Always handle this compound in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat is required.
Step-by-Step Disposal Procedures
The proper disposal route for this compound waste depends on its form (solid or liquid) and any solvents or other chemicals it may be mixed with.
Waste Segregation and Collection
Proper segregation at the point of generation is critical to ensure safe and compliant disposal.
-
Solid Waste:
-
Collection: Place all solid this compound waste, including unused or expired neat compound, contaminated consumables (e.g., weigh boats, pipette tips, vials), and grossly contaminated paper towels, into a dedicated, clearly labeled hazardous waste container.
-
Container Type: Use a sealable, chemically compatible container (e.g., a high-density polyethylene (HDPE) wide-mouth bottle or a designated solid waste drum).
-
Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.
-
-
Liquid Waste:
-
Collection: Collect all liquid waste containing this compound, such as unused stock solutions or experimental media, in a dedicated, sealable, and shatter-proof hazardous waste container.
-
Solvent Compatibility: If this compound is dissolved in a solvent (e.g., DMSO), the waste should be segregated based on the solvent's hazardous characteristics (e.g., halogenated vs. non-halogenated solvents). Do not mix incompatible waste streams.
-
Container Type: Use a designated liquid waste container (e.g., a glass or HDPE solvent bottle) with a secure screw cap. Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.
-
Labeling: Label the container with "Hazardous Waste," list all chemical constituents including solvents and their approximate percentages (e.g., "this compound in DMSO"), and the accumulation start date.
-
-
Contaminated Sharps:
-
Collection: Dispose of any sharps (needles, scalpels, etc.) contaminated with this compound in a designated, puncture-proof sharps container.
-
Labeling: The sharps container must be labeled as "Hazardous Waste - Sharps" and include the chemical contaminant "this compound."
-
-
Lightly Contaminated PPE:
-
Gloves and Gowns: Unless grossly contaminated, lightly used gloves and gowns can typically be disposed of in the regular laboratory trash. However, consult your institution's specific guidelines.
-
Gross Contamination: If PPE is heavily contaminated, it should be collected in a separate, labeled bag and disposed of as solid hazardous waste.
-
Waste Storage
-
Store all hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Provide secondary containment (such as a spill tray) for liquid waste containers to mitigate spills.
Final Disposal
-
Once a waste container is full or is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Complete any required waste pickup forms or tags accurately and attach them to the container.
Quantitative Data for Disposal Management
The following table summarizes key information pertinent to the disposal of this compound. Specific values should be confirmed with the manufacturer's SDS.
| Parameter | Value / Information | Notes |
| Chemical Name | This compound | Ensure the full chemical name is used on all waste labels. |
| Physical State | Solid | Handle as a powder, avoiding dust generation. |
| Hazard Classification | To be confirmed by SDS. Likely classified as an irritant. The toxicological properties are not fully investigated. | Assume the compound is hazardous in the absence of complete data. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | Do not mix waste containing this compound with these materials.[1][2][3] |
| Waste Disposal Route | Incineration or other approved hazardous waste treatment methods via a licensed contractor. | Do not dispose of this compound down the drain or in regular trash.[4] |
Experimental Protocol Waste Management
For experiments involving this compound, such as cell-based assays or biochemical kinase assays, all materials that come into contact with the compound must be treated as hazardous waste.
-
Cell Culture Media: Aspirated media from cells treated with this compound should be collected as liquid hazardous waste.
-
Assay Plates: Used multi-well plates should be disposed of as solid hazardous waste.
-
Lysates and Protein Samples: Any biological samples containing this compound should be disposed of as chemical waste, not biological waste, unless they also present a biohazard.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste generated from activities involving this compound.
Caption: this compound Waste Disposal Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
